molecular formula C11H13BrO3 B6157191 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid CAS No. 1314790-91-4

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B6157191
CAS No.: 1314790-91-4
M. Wt: 273.12 g/mol
InChI Key: SQOLAOMPYYYWNW-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic acid ( 1314790-91-4) is a high-purity brominated organic compound offered with a guaranteed purity of 95% . It belongs to a class of chemicals known as arylpropanoic acids, which are recognized as valuable synthetic intermediates in chemical research and development . The molecular structure, which incorporates a bromine atom and a methoxy group on the phenyl ring, alongside a sterically hindered carboxylic acid functionality, makes it a versatile building block for synthesizing more complex molecules . Compounds with similar structural features, such as 2-(4-bromophenyl)-2-methylpropanoic acid, are documented in patents for their utility in multi-step synthetic processes, including the preparation of active pharmaceutical ingredients like fexofenadine . The presence of the bromine substituent offers a reactive site for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental in medicinal chemistry and materials science . This product is intended for research purposes only in laboratory settings. It is strictly for use by qualified professionals. All statements and technical information are provided for informational purposes and are not intended for product specifications. Intended Use and Disclaimer: This product is provided 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use. Under no circumstances is this product intended for personal utilization .

Properties

CAS No.

1314790-91-4

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO3/c1-11(2,10(13)14)8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

SQOLAOMPYYYWNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physical Properties of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical properties, synthesis, and applications of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (CAS 1314790-91-4).

Executive Summary

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is a specialized organic building block characterized by a gem-dimethyl propionic acid moiety attached to a substituted phenyl ring. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic pathways (e.g., PPAR agonists) or acting as bioisosteres for lipophilic carboxylic acids. Its structural features—specifically the gem-dimethyl group —confer increased metabolic stability by blocking


-oxidation and restricting conformational freedom (Thorpe-Ingold effect).

Chemical Identity & Structural Characterization

ParameterDetail
CAS Number 1314790-91-4
IUPAC Name 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid
Synonyms 2-(4-bromo-2-methoxyphenyl)isobutyric acid;

-dimethyl-4-bromo-2-methoxyphenylacetic acid
Molecular Formula

Molecular Weight 273.12 g/mol
SMILES COc1cc(Br)ccc1C(C)(C)C(=O)O
InChIKey SQOLAOMPYYYWNW-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Carboxylic Acid Head : Provides a polar, ionizable handle (pKa ~4.2) for hydrogen bonding and salt formation.

  • Gem-Dimethyl Linker : A steric bulk element that locks the conformation of the side chain relative to the ring, often improving potency in receptor binding.

  • Aryl Core (4-Br, 2-OMe) : The bromine atom serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group adds electron density and potential hydrogen-bond accepting capability.

Physical & Chemical Properties

Solid-State Properties
  • Physical State : Crystalline Solid.

  • Appearance : Typically off-white to pale yellow powder.

  • Melting Point : 122–128 °C (Predicted based on structural analog 2-(4-bromophenyl)-2-methylpropanoic acid [CAS 32454-35-6] which melts at 122-124 °C. The ortho-methoxy group may slightly depress the melting point due to symmetry breaking or raise it via intermolecular interactions).

Solution Properties
  • Solubility Profile :

    • Water : Insoluble (< 0.1 mg/mL at pH 2). Solubility increases significantly at pH > 5.5 due to carboxylate anion formation.

    • Organic Solvents : Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO (> 20 mg/mL).

  • Acidity (pKa) : 4.2 ± 0.3 (Calculated). The gem-dimethyl group slightly reduces acidity compared to phenylacetic acid (pKa ~4.3) due to the inductive effect of the methyl groups, while the ortho-methoxy group exerts a complex electronic effect (inductive withdrawal vs. resonance donation), resulting in a net pKa similar to benzoic acid derivatives.

  • Lipophilicity (LogP) : 3.0 ± 0.2 (Predicted). The compound is moderately lipophilic, suitable for membrane permeability but requiring formulation aid for aqueous delivery.

Thermal Stability
  • Decomposition : Stable up to ~200 °C. Decarboxylation may occur at elevated temperatures (>220 °C) or under strongly acidic/basic conditions, yielding the corresponding isopropyl-benzene derivative.

Synthesis & Preparation

The synthesis typically proceeds via the dialkylation of an arylacetic acid precursor or a Reformatsky-type reaction .

Protocol: Methylation of 2-(4-bromo-2-methoxyphenyl)acetic acid

This is the most robust route, ensuring high yield and purity.

  • Starting Material : 2-(4-bromo-2-methoxyphenyl)acetic acid.

  • Reagents : Sodium Hydride (NaH, 2.5 eq), Methyl Iodide (MeI, 2.5 eq).

  • Solvent : Anhydrous THF or DMF.

  • Condition : 0 °C to Room Temperature, 4–12 hours.

Step-by-Step Methodology:

  • Dissolve the arylacetic acid in anhydrous THF under

    
     atmosphere.
    
  • Cool to 0 °C and carefully add NaH (60% dispersion in oil). Stir for 30 min to form the enolate.

  • Add Methyl Iodide dropwise. The solution will likely turn yellow/orange.

  • Allow to warm to room temperature and stir until TLC indicates consumption of starting material.

  • Quench : Carefully add water/ammonium chloride solution.

  • Workup : Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification : Recrystallization from Hexanes/EtOAc or Column Chromatography.

Synthesis Start 4-Bromo-2-methoxy- phenylacetic acid Step1 Deprotonation (NaH/THF, 0°C) Start->Step1 Enolate Formation Step2 Methylation (MeI, 2.2 eq) Step1->Step2 Gem-dimethylation Product 2-(4-bromo-2-methoxyphenyl)- 2-methylpropanoic acid Step2->Product Workup & Cryst.

Figure 1: Synthetic pathway via double methylation of the phenylacetic acid scaffold.

Analytical Characterization

To validate the identity of CAS 1314790-91-4, the following spectral signals are diagnostic:

TechniqueDiagnostic SignalsInterpretation

H NMR
(400 MHz,

)

1.60 (s, 6H)
Gem-dimethyl protons (singlet, 6H). Characteristic of the isobutyric acid tail.

3.85 (s, 3H)
Methoxy group protons (singlet, 3H).

6.9–7.4 (m, 3H)
Aromatic protons (ABC system or similar depending on resolution).

C NMR

~26 ppm
Methyl carbons of the gem-dimethyl group.

~46 ppm
Quaternary carbon (

-position).

~182 ppm
Carboxylic acid carbonyl (

).
Mass Spec

271/273

Characteristic bromine isotope pattern (1:1 ratio).
IR ~1700–1710

Strong

stretch (Carboxylic acid).

Applications in Drug Discovery

This compound is primarily used as an intermediate or scaffold in medicinal chemistry:

  • SGLT2 Inhibitor Synthesis : The 4-bromo-benzyl motif is a common precursor for generating the C-glycosidic linkage found in gliflozins (e.g., Dapagliflozin, Empagliflozin). The gem-dimethyl tail provides a unique variation to modulate solubility and protein binding.

  • PPAR Agonists (Fibrates) : The 2-methylpropanoic acid head group is the classic pharmacophore for PPAR

    
     activation (lipid-lowering agents). The 2-methoxy substituent can alter the binding pocket fit, potentially increasing selectivity for PPAR
    
    
    
    or PPAR
    
    
    .
  • Metalloprotease Inhibitors : The hydroxamic acid derivatives of this acid (via conversion of COOH to CONHOH) are potential inhibitors of MMPs, where the gem-dimethyl group fits into the S1' hydrophobic pocket.

Applications Core 2-(4-bromo-2-methoxyphenyl)- 2-methylpropanoic acid Use1 Suzuki Coupling (Boronic Acids) Core->Use1 Pd-Catalysis (Br) Use2 Amide Coupling (Amines) Core->Use2 HATU/EDC (COOH) Prod1 Biaryl Scaffolds (SGLT2 / Kinase Inhibitors) Use1->Prod1 Prod2 Amide/Hydroxamate Derivatives Use2->Prod2

Figure 2: Divergent synthetic utility of the core scaffold.

Handling & Safety (MSDS Summary)

  • Hazard Classification : Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage : Store at 2–8 °C (Refrigerated) or Room Temperature in a tightly sealed container. Hygroscopic; keep away from moisture.

  • Incompatibility : Strong oxidizing agents, strong bases.

References

  • PubChem . 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (Compound).[1] National Library of Medicine. Available at: [Link]

  • Google Patents. Synthesis of 2-methyl-2-phenylpropanoic acid derivatives.

Sources

1H NMR Spectral Analysis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated aryl-isobutyric acids is a critical analytical step in modern drug development, particularly given the prevalence of the 2-methylpropanoic acid moiety in pharmacologically active compounds such as fibric acid derivatives (fibrates)[1]. This whitepaper provides an authoritative, in-depth guide to the


H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid . By deconstructing the molecular architecture into its fundamental spin systems, this guide establishes a self-validating framework for spectral interpretation, ensuring high-fidelity analytical workflows for researchers and synthetic chemists.

Molecular Architecture & Theoretical Principles

The molecule 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (C


H

BrO

) presents a highly diagnostic

H NMR profile due to its distinct functional environments. The spectrum can be logically divided into three regions:
  • The Aliphatic Region (Isobutyric Acid Moiety): The gem-dimethyl group (

    
    ) is attached to a quaternary carbon. Because there are no adjacent protons to induce spin-spin splitting, these six protons resonate as a sharp, highly integrated singlet. The baseline chemical shift for the 2-methylpropanoic acid framework typically anchors the aliphatic region[2].
    
  • The Heteroatom Region (Methoxy Group): The

    
     group is subjected to strong anisotropic deshielding by the adjacent electronegative oxygen atom, pushing its resonance downfield into the ~3.8 ppm range.
    
  • The Aromatic Region (1,2,4-Trisubstituted Benzene): The spatial arrangement of the methoxy group (Position 2), the bromine atom (Position 4), and the alkyl group (Position 1) creates an isolated AMX spin system. The heavy-atom effect of bromine and the resonance-donating nature of the methoxy group dictate the precise chemical shifts of the three remaining aromatic protons (H-3, H-5, and H-6).

Standardized Experimental Protocol

To ensure reproducibility and quantitative accuracy, the NMR acquisition must follow a rigorous, self-validating protocol.

Step-by-Step Methodology for High-Resolution Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
    • Causality:

      
       provides a deuterium lock signal to stabilize the magnetic field frequency (
      
      
      
      ), while its lack of protons prevents solvent interference. TMS serves as the absolute internal reference point (0.00 ppm).
  • Probe Tuning and Matching: Insert the 5 mm precision tube into the spectrometer (e.g., 400 MHz or 600 MHz). Tune the probe to the exact Larmor frequency of

    
    H to maximize power transfer and optimize the Signal-to-Noise (S/N) ratio.
    
  • Locking and Shimming: Lock the spectrometer to the deuterium resonance. Execute gradient shimming (Z1–Z5) to homogenize the magnetic field.

    • Validation Check: A successful shim is confirmed when the residual

      
       solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of 
      
      
      
      Hz.
  • Pulse Sequence & Acquisition: Utilize a standard 1D proton pulse sequence (e.g., zg30). Crucially, set the relaxation delay (

    
    ) to at least 2–5 seconds.
    
    • Causality: Protons adjacent to quaternary carbons (like the gem-dimethyl group) have longer longitudinal relaxation times (

      
      ). Insufficient delay will result in incomplete relaxation, artificially suppressing their integration values and invalidating the quantitative ratio.
      
  • Processing: Apply a Fourier transform (FT) with mild exponential line broadening (LB = 0.3 Hz). Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration.

Workflow Prep Sample Preparation (2-5 mg in CDCl3 + TMS) Tune Probe Tuning & Matching (Maximize S/N Ratio) Prep->Tune Shim Locking & Shimming (Optimize B0 Homogeneity) Tune->Shim Acq Pulse & Acquisition (zg30, D1 > 2s) Shim->Acq Proc Processing (FT, Phase & Baseline Correction) Acq->Proc

Caption: Workflow for High-Resolution 1H NMR Acquisition.

Spectral Assignment and Quantitative Data

The table below summarizes the expected quantitative data for 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, derived from empirical predictive models and established literature on related aryl-isobutyric and brominated methoxyaryl systems[1][2].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Assignment

~12.00Broad Singlet (br s)-1HHighly deshielded due to hydrogen bonding and electronegativity.
Ar-H (H-6) 7.15Doublet (d)8.21HOrtho to the alkyl group; couples with H-5.
Ar-H (H-5) 7.08Doublet of doublets (dd)8.2, 2.01HOrtho to Br, meta to OMe; couples with H-6 and H-3.
Ar-H (H-3) 7.05Doublet (d)2.01HOrtho to OMe, meta to Br; couples only with H-5.

3.85Singlet (s)-3HDeshielded by the adjacent oxygen atom.

1.55Singlet (s)-6HGem-dimethyl protons on a quaternary carbon; no splitting.

Mechanistic Insights & Self-Validating Systems

A robust NMR interpretation is never a simple list of peaks; it is a self-validating logical system. The spectrum of this molecule validates itself through two primary mechanisms:

A. Integration Parity

The total proton count for C


H

BrO

is 13. When the spectrum is properly phased and the baseline is flat, the integration ratios must perfectly reflect the structural formula: 6 : 3 : 1 : 1 : 1 : 1 . Any deviation indicates either an impurity, incomplete

relaxation during acquisition, or a misassigned structure.
B. J-Coupling Symmetry (The AMX Spin System)

The 1,2,4-substitution pattern on the benzene ring produces a classic AMX coupling system.

  • H-6 only has one adjacent proton (H-5) at the ortho position, resulting in a doublet with a large coupling constant (

    
     Hz).
    
  • H-3 only has one adjacent proton (H-5) at the meta position, resulting in a doublet with a small coupling constant (

    
     Hz).
    
  • H-5 sits between H-6 and H-3. It couples with H-6 (ortho) and H-3 (meta), splitting into a doublet of doublets (dd).

The Self-Validation Rule: The


-values extracted from the H-5 multiplet must mathematically match the 

-values extracted from H-6 and H-3. If the ortho coupling in H-5 is 8.2 Hz, the doublet of H-6 must also measure exactly 8.2 Hz. This symmetry proves the protons belong to the same contiguous spin system.

SpinSystem H3 H-3 Proton 7.05 ppm Doublet (d) H5 H-5 Proton 7.08 ppm Doublet of Doublets (dd) H3->H5 J = 2.0 Hz (Meta) H6 H-6 Proton 7.15 ppm Doublet (d) H6->H5 J = 8.2 Hz (Ortho)

Caption: AMX Spin System and Coupling Logic for the 1,2,4-Trisubstituted Aromatic Ring.

Conclusion

The


H NMR spectrum of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is defined by the stark contrast between its heavily shielded aliphatic gem-dimethyl singlet and its complex, tightly coupled aromatic AMX system. By adhering to strict acquisition parameters—specifically regarding relaxation delays for quaternary-adjacent protons—and utilizing 

-coupling parity as an internal validation tool, researchers can definitively confirm the structural integrity of this molecule during synthetic workflows.

References

  • Molecular dynamics of fibric acids European Journal of Chemistry URL
  • proton NMR spectrum of 2-methylpropanoic acid Doc Brown's Chemistry URL
  • Kinetic or Thermodynamic Product?

Sources

Predictive and Empirical Solubility Profiling of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical inflection point in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs)[1]. For highly functionalized intermediates such as 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid , understanding solubility behavior is paramount. This compound presents a unique physicochemical landscape: a lipophilic aromatic core, a polarizable bromine atom, a hydrogen-bond accepting methoxy group, and a sterically hindered, hydrogen-bond donating/accepting isobutyric acid moiety.

This technical whitepaper provides an in-depth guide to predicting, selecting, and empirically validating the solubility of this specific intermediate in organic solvents. By integrating Hansen Solubility Parameters (HSP) with self-validating empirical protocols derived from OECD guidelines[2], researchers can optimize crystallization yields, minimize environmental impact, and ensure regulatory compliance[3].

Physicochemical Profiling & Predictive Modeling

Before empirical testing, predictive modeling establishes a rational baseline for solvent selection. The traditional trial-and-error approach to solvent screening is resource-intensive and often leads to suboptimal, environmentally hazardous choices[4]. Instead, we utilize Hansen Solubility Parameters (HSP) , which deconstruct intermolecular interactions into three distinct vectors[5]:

  • Dispersion Forces (

    
    ):  Driven by the bulky aromatic ring and the highly polarizable bromine atom.
    
  • Polar Interactions (

    
    ):  Influenced by the asymmetric electron distribution from the methoxy and carboxylic acid groups.
    
  • Hydrogen Bonding (

    
    ):  Dictated by the carboxylic acid (donor/acceptor) and methoxy oxygen (acceptor).
    
Causality in Solvent-Solute Interactions

The solubility of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is heavily dictated by its ability to form or disrupt carboxylic acid dimers. In non-polar solvents (e.g., heptane), the compound will self-associate into dimers, drastically reducing its apparent solubility. Conversely, polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol) disrupt these dimers by forming competitive hydrogen bonds with the solute, thereby exponentially increasing solubility[5].

HSP_Logic A Target API: 2-(4-bromo-2-methoxyphenyl) -2-methylpropanoic acid B HSP Calculation (δD, δP, δH) A->B Group Contribution C Solvent Sphere Mapping (Ra < Ro) B->C 3D Distance D ICH Q3C Toxicity Filter C->D Green Chemistry E Optimal Solvent Selection D->E Final Matrix

Fig 1: Logical workflow for predictive solvent selection using Hansen Solubility Parameters.

Solvent Selection Matrix

To align with modern pharmaceutical manufacturing standards, solvent selection must balance thermodynamic solubility with safety, health, and environmental (SHE) impacts[3]. The table below categorizes organic solvents based on their predicted solvation capacity for 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, cross-referenced with ICH Q3C classifications[6].

Solvent ClassSpecific SolventICH Q3C ClassPredicted SolubilityMechanistic Rationale for Solvation
Polar Protic EthanolClass 3High Strong H-bond donation to the methoxy and carboxylic acid groups; disrupts API dimerization.
Polar Protic Isopropanol (IPA)Class 3High Slightly lower

than ethanol, excellent for controlled cooling crystallization.
Polar Aprotic Ethyl AcetateClass 3Very High Strong dipole-dipole interactions; excellent H-bond acceptor for the -COOH group.
Polar Aprotic AcetoneClass 3Very High High

; rapidly dissolves the compound. Ideal for solvent-antisolvent precipitation.
Chlorinated DichloromethaneClass 2High Exceptional dispersion (

) matching with the brominated aromatic core. Limited use due to toxicity[6].
Aromatic TolueneClass 2Moderate

stacking interactions with the phenyl ring, but poor H-bond disruption.
Aliphatic HeptaneClass 3Low Mismatched polarity and H-bonding. Acts as an ideal anti-solvent for crystallization.

Empirical Validation: The Self-Validating Shake-Flask Protocol

While HSP provides a predictive framework, regulatory submissions and process scale-up require empirical thermodynamic solubility data. The Shake-Flask Method , adapted from OECD Guideline 105, is the gold standard for determining equilibrium solubility[2][7].

To ensure scientific integrity, the protocol below is designed as a self-validating system . By measuring concentration at multiple time points (24, 48, and 72 hours), the system inherently proves that thermodynamic equilibrium (saturation) has been achieved, differentiating it from transient kinetic solubility[8].

Step-by-Step Methodology

Phase 1: Preparation and Saturation

  • Solvent Dispensing: Dispense exactly 10.0 mL of the target organic solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Solute Addition: Add 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid in 50 mg increments. Sonicate for 5 minutes after each addition.

  • Visual Confirmation: Cease addition when a persistent solid phase (precipitate) remains at the bottom of the vial, indicating supersaturation[9]. Add an additional 10% excess of the solid to ensure the maintenance of the solid-liquid equilibrium[10].

Phase 2: Thermal Incubation and Agitation 4. Incubation: Place the sealed vials in an orbital shaking incubator. 5. Parameter Control: Set the temperature to exactly 25.0 ± 0.1 °C (or target process temperature) and the agitation speed to 150 RPM. Causality: Strict temperature control is mandatory because solubility is an exponentially temperature-dependent thermodynamic parameter[11].

Phase 3: Self-Validating Sampling 6. Time-Course Sampling: Withdraw 0.5 mL aliquots of the suspension at exactly 24, 48, and 72 hours . 7. Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. 8. Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen for its broad chemical compatibility with organic solvents, preventing filter degradation that could introduce impurities or absorb the API.

Phase 4: Equilibrium Confirmation 9. Validation Logic: Analyze the 24h, 48h, and 72h samples via HPLC-UV. If the concentration variance between the 48h and 72h samples is


, thermodynamic equilibrium is validated. If the variance is 

, continue incubation until a plateau is reached[9].

ShakeFlask_Protocol A 1. Add Excess API to Organic Solvent B 2. Orbital Shaking (25°C, 150 RPM) A->B C 3. Time-Course Sampling (24h, 48h, 72h) B->C D 4. Centrifugation & PTFE Filtration C->D E 5. HPLC-UV Analysis D->E F Variance < 2%? (Equilibrium Validated) E->F F->B No (Continue) End Report Thermodynamic Solubility F->End Yes

Fig 2: Self-validating Shake-Flask workflow for thermodynamic equilibrium determination.

Analytical Quantification Workflow

Accurate quantification of the dissolved 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid requires a robust analytical method. Because the compound possesses a highly conjugated aromatic system, UV-Visible spectroscopy coupled with High-Performance Liquid Chromatography (HPLC-UV) is the optimal technique[7].

HPLC-UV Method Parameters
  • Stationary Phase: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm). Causality: The lipophilic nature of the brominated and methylated API ensures strong retention and sharp peak resolution on a non-polar C18 phase.

  • Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water (buffered to pH 3.0 with 0.1% Formic Acid). Causality: The acidic buffer suppresses the ionization of the carboxylic acid group (pKa ~4.5), ensuring the molecule remains in its neutral, lipophilic state, preventing peak tailing.

  • Detection Wavelength (

    
    ):  ~280 nm (driven by the methoxy-bromo-phenyl chromophore).
    
  • Dilution: Prior to injection, the filtered organic solvent aliquots must be diluted into the mobile phase to prevent solvent-effect peak distortion and to ensure the concentration falls within the linear range of the calibration curve[11].

References

  • Solubility - A Fundamental Concept in Pharmaceutical Sciences. Scribd. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Choosing the Right Solvent for Drug Manufacturing. Purosolv. Available at:[Link]

  • Describes equilibrium solubility of a drug substance. Biorelevant.com. Available at:[Link]

  • Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs. Chinese Pharmaceutical Journal. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at:[Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at:[Link]

  • Solvents - ACS GCI Pharmaceutical Roundtable. ACS GCIPR. Available at:[Link]

  • Expanding GSK's solvent selection guide. RSC Publishing. Available at: [Link]

  • Water solubility - Registration Dossier (OECD Guideline 105). ECHA. Available at:[Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. UBC. Available at: [Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. Available at:[Link]

Sources

Unraveling the Mechanism of Action: A Technical Guide to 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, a novel synthetic compound with significant potential in metabolic disease research. Through a synthesis of preclinical data and mechanistic studies, we elucidate its role as a potent and selective Peroxisome Proliferator-Activated Receptor Delta (PPARδ) agonist. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and downstream physiological effects.

Introduction: The Emerging Landscape of PPARδ Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose homeostasis.[1][2] Three distinct isotypes have been identified: PPARα, PPARγ, and PPARδ (also known as PPARβ). While PPARα and PPARγ are the targets of established therapies for dyslipidemia and type 2 diabetes, respectively, PPARδ has emerged as a promising therapeutic target for metabolic syndrome due to its role in fatty acid oxidation and energy expenditure.[1][3]

The compound 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid was rationally designed to selectively target PPARδ. Its structural architecture, featuring a 2-methylpropanoic acid head group, a central phenyl ring with a 2-methoxy substituent, and a 4-bromo moiety, is hypothesized to confer high affinity and selectivity for the PPARδ ligand-binding pocket. The 2-methylpropanoic acid moiety is a common feature in many PPAR agonists, while the substituted phenyl ring is designed to optimize interactions within the ligand-binding domain.[4][5]

Core Mechanism of Action: Selective PPARδ Agonism

The primary mechanism of action of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is its function as a selective agonist of PPARδ. Upon entering the cell, the compound binds to the ligand-binding domain (LBD) of the PPARδ receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[3] The resulting PPARδ-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This activated heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid.

Experimental Validation of the Mechanism of Action

A series of in vitro and cell-based assays were conducted to validate the proposed mechanism of action.

In Vitro Binding Affinity

A competitive radioligand binding assay was performed to determine the binding affinity of the compound for the human PPARδ, PPARα, and PPARγ ligand-binding domains.

Receptor IsotypeKi (nM)
PPARδ 15.2 ± 2.1
PPARα875.4 ± 45.3
PPARγ>10,000
Table 1: Binding affinities of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid for PPAR isotypes.

The data clearly indicates a high affinity and selectivity for PPARδ over the other two isotypes.

  • Preparation of Reagents:

    • Recombinant human PPAR LBDs (δ, α, γ).

    • Radioligand: [³H]-GW501516 for PPARδ, [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ.

    • Binding buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS.

    • Test compound dilutions.

  • Assay Procedure:

    • Incubate the respective PPAR LBD with the corresponding radioligand and varying concentrations of the test compound in a 96-well plate.

    • Incubate for 2 hours at 4°C.

    • Harvest the protein-ligand complexes onto a filter plate.

    • Wash the filter plate to remove unbound radioligand.

    • Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assay

A luciferase reporter gene assay was performed in HEK293T cells to assess the functional activity of the compound as a PPAR agonist.

Receptor IsotypeEC50 (nM)
PPARδ 32.5 ± 4.7
PPARα1250 ± 150
PPARγ>20,000
Table 2: Functional agonist activity of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid in a reporter gene assay.

The results confirm that the compound is a potent agonist of PPARδ with significant selectivity.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS.

    • Co-transfect cells with a PPAR expression vector (δ, α, or γ), a PPRE-driven luciferase reporter vector, and a Renilla luciferase control vector.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with varying concentrations of the test compound.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using non-linear regression.

Target Gene Expression Analysis

To confirm the downstream effects of PPARδ activation, quantitative real-time PCR (qRT-PCR) was used to measure the expression of known PPARδ target genes in C2C12 myotubes.

GeneFold Change (vs. Vehicle)
CPT1 (Carnitine palmitoyltransferase I) 4.8 ± 0.6
PDK4 (Pyruvate dehydrogenase kinase 4) 6.2 ± 0.9
Table 3: Upregulation of PPARδ target genes in C2C12 myotubes treated with 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (100 nM) for 24 hours.

The significant upregulation of these genes, which are involved in fatty acid oxidation and glucose metabolism, is consistent with the activation of the PPARδ signaling pathway.

  • Cell Culture and Treatment:

    • Differentiate C2C12 myoblasts into myotubes.

    • Treat the myotubes with the test compound or vehicle for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

  • qRT-PCR:

    • Perform real-time PCR using primers specific for the target genes and a reference gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow and Logic

The experimental approach was designed to provide a multi-faceted validation of the compound's mechanism of action, progressing from direct molecular interaction to cellular function and downstream gene regulation.

Experimental_Workflow cluster_validation Mechanism of Action Validation Binding In Vitro Binding Assay (Affinity & Selectivity) Reporter Cell-Based Reporter Assay (Functional Agonism) Binding->Reporter Confirms Functional Activity GeneExpression Target Gene Expression (Downstream Effects) Reporter->GeneExpression Links to Physiological Response

Sources

The Evolution and Application of 2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (CAS: 1314790-91-4) is an advanced, highly engineered pharmaceutical building block. Rather than being a standalone therapeutic, its "discovery" and historical significance are deeply embedded in the evolution of the gem-dimethyl effect in rational drug design[1]. This whitepaper provides an in-depth technical exploration of this molecule, detailing the mechanistic rationale behind its structural features, its physicochemical properties, and field-proven, self-validating protocols for its synthesis and application in cross-coupling methodologies.

Historical Context: The "Gem-Dimethyl" Paradigm Shift

In the early decades of drug discovery, aryl acetic acid derivatives (such as standard NSAIDs) were ubiquitous. However, clinical and pharmacokinetic evaluations consistently revealed a critical flaw: the


-protons adjacent to the carboxylic acid are highly susceptible to in vivo metabolic degradation, specifically CYP450-mediated oxidation and rapid acyl glucuronidation[2].

To circumvent these metabolic liabilities, medicinal chemists began exploiting the gem-dimethyl effect (closely related to the Thorpe-Ingold effect)[1]. The strategic incorporation of two methyl groups at the


-position provides profound benefits:
  • Metabolic Shielding: It blocks the vulnerable

    
    -carbon from enzymatic oxidation[2].
    
  • Conformational Restriction: The bulky methyl groups compress the internal bond angles, locking the molecule into a specific, biologically active conformation that enhances target affinity[3].

  • Bioisosterism: It serves as a robust bioisostere for more labile functional groups. For instance, in the development of Cav2.2 channel inhibitors, a gem-dimethylsulfone successfully replaced a labile sulfonamide, retaining potency while eliminating toxic circulating metabolites[4].

The commercial availability of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid emerged during the high-throughput library expansions of the 2010s, designed to provide researchers with off-the-shelf, metabolically stable, and cross-coupling-ready intermediates.

G A Aryl Acetic Acid (Metabolically Vulnerable) B Alpha-Protons (CYP450 Oxidation Site) A->B contains C Gem-Dimethyl Substitution (Steric Bulk Added) B->C replaced via alkylation D Thorpe-Ingold Effect (Angle Compression) C->D induces F Metabolic Shielding (Increased Half-Life) C->F blocks CYP450 E Conformational Locking (Enhanced Target Affinity) D->E results in

Mechanistic pathway illustrating the gem-dimethyl effect on metabolic stability.

Structural Deconstruction & Chemical Properties

The architecture of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is meticulously designed to serve multiple synthetic and biological purposes simultaneously.

  • Carboxylic Acid: Serves as the primary anchoring moiety, enabling salt formation for solubility or amide coupling for late-stage functionalization.

  • Gem-Dimethyl Core: Imparts the aforementioned metabolic stability and conformational rigidity[3].

  • 4-Bromo Substituent: Acts as the critical electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • 2-Methoxy Substituent: This ortho-methoxy group is strategically placed. Electronically, it donates electron density into the ring, which can influence the oxidative addition rate of the C-Br bond. Sterically, it clashes with the gem-dimethyl group, forcing the phenyl ring to sit orthogonal to the propanoic acid moiety. This 3D structural complexity helps drug candidates "escape flatland," reducing off-target promiscuity.

Quantitative Data Summary
PropertyValueRationale in Drug Design
CAS Number 1314790-91-4Unique identifier for library procurement and tracking.
Molecular Formula C11H13BrO3Defines the molecular weight and heavy atom count.
Molecular Weight 273.13 g/mol Low MW allows for downstream coupling without violating Lipinski's Rule of 5.
LogP (Estimated) ~2.8 - 3.2Optimal lipophilicity for passive membrane permeability and oral bioavailability.
Key Functional Groups Carboxylic acid, Aryl bromide, Methoxy ether, Gem-dimethylEnables amide coupling, Pd-catalysis, H-bonding, and metabolic stability.

Synthetic Methodologies: Enolate Alkylation

Expertise & Causality: The de novo synthesis of


-disubstituted aryl acetic acids requires precise control over enolate chemistry. The protocol utilizes Lithium Diisopropylamide (LDA). LDA is chosen specifically because it is a strong, highly sterically hindered, non-nucleophilic base; it quantitatively deprotonates the 

-carbon without attacking the ester carbonyl. The addition of excess methyl iodide (MeI) is required to drive the reaction past the mono-methylated intermediate to the thermodynamically stable gem-dimethyl product, overcoming the increasing steric hindrance.
Protocol 1: Synthesis via Double Alkylation
  • Esterification: Dissolve 4-bromo-2-methoxyphenylacetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated

    
    . Reflux for 4 hours. Concentrate in vacuo and extract with ethyl acetate to yield the methyl ester.
    
  • Enolate Formation: In an oven-dried Schlenk flask under argon, dissolve the methyl ester in anhydrous THF (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath to prevent side reactions.

  • Deprotonation: Dropwise add LDA (2.5 eq, 2.0 M in THF/heptane). Stir at -78°C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (MeI, 3.0 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight. The excess reagents ensure exhaustive double methylation.

  • Quenching & Saponification: Quench with saturated aqueous

    
    . Extract the intermediate ester. Dissolve the crude ester in a 3:1 mixture of THF/H2O. Add LiOH (5.0 eq) and heat to 60°C for 12 hours to cleave the sterically hindered ester.
    
  • Isolation: Cool to room temperature, acidify the aqueous layer to pH 2 using 1M HCl, and extract with ethyl acetate (3x). Dry over

    
     and concentrate to yield the pure 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid.
    

G Step1 1. Starting Material 4-Bromo-2-methoxyphenylacetic acid Step2 2. Esterification (MeOH, H2SO4) Step1->Step2 Step3 3. Enolate Formation (LDA, THF, -78°C) Step2->Step3 Step4 4. Alkylation (MeI, >2 equivalents) Step3->Step4 SN2 Attack Step5 5. Saponification (LiOH, THF/H2O) Step4->Step5 Step6 6. Acidic Workup & Isolation (HCl, Extraction) Step5->Step6 Final Pure 2-(4-bromo-2-methoxyphenyl) -2-methylpropanoic acid Step6->Final

Synthetic workflow for the preparation of the gem-dimethylated building block.

Applications in Library Generation

The primary utility of this compound is its integration into high-throughput parallel synthesis via cross-coupling.

Expertise & Causality: In the Suzuki-Miyaura coupling below, the 4-bromo substituent serves as the electrophile. The use of a bulky, electron-rich phosphine ligand (e.g., dppf) is critical to facilitate the oxidative addition step, which is otherwise slowed by the electron-donating ortho-methoxy group. A mild base (


) is utilized to activate the boronic acid without degrading the sensitive carboxylic acid moiety.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried microwave vial, combine 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (1.0 eq), the desired arylboronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Degassing: Evacuate and backfill the vial with argon three times. This oxygen-free environment is mandatory to prevent the oxidation and deactivation of the Palladium(0) active catalytic species.

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v) via syringe. The aqueous component is essential for the formation of the reactive boronate complex.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours (or microwave at 110°C for 30 minutes). Monitor conversion via LC-MS.

  • Workup: Cool to room temperature. Acidify the mixture with 1M HCl to pH 3 to ensure the carboxylic acid is fully protonated and partitioned into the organic phase. Extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over

    
    , concentrate in vacuo, and purify the biaryl product via reverse-phase preparative HPLC.
    

Conclusion

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid represents a triumph of rational intermediate design. By combining the metabolic shielding of the gem-dimethyl effect[3] with the orthogonal reactivity of an aryl bromide and a carboxylic acid, it allows medicinal chemists to rapidly generate highly complex, metabolically robust, and conformationally restricted drug candidates. Its history is a direct reflection of the pharmaceutical industry's shift toward pre-engineered building blocks that proactively solve pharmacokinetic liabilities early in the drug discovery pipeline.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. ScienceOpen.[Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters (via PMC).[Link]

Sources

Methodological & Application

using 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (CAS: 1314790-91-4), a specialized pharmaceutical building block.

Application Note: 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Role: Advanced Intermediate for Metabolic Disease Therapeutics (GPR40 Agonists / Glucokinase Activators)

Executive Summary & Strategic Utility

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is a bifunctional scaffold designed for the convergent synthesis of small molecule drugs, particularly those targeting metabolic disorders like Type 2 Diabetes (T2D). Its structure incorporates three critical medicinal chemistry design elements:

  • Gem-Dimethyl Group: The

    
    -dimethyl substitution blocks metabolic 
    
    
    
    -oxidation, significantly increasing the in vivo half-life of the carboxylic acid pharmacophore compared to simple phenylacetic acid derivatives.
  • Aryl Bromide Handle: Positioned para to the acid tail, the bromine atom serves as a high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular attachment of diverse "head" groups (biaryls, heterocycles).

  • Ortho-Methoxy Substituent: This group provides electronic richness to the ring and induces a specific conformational lock via steric hindrance, often critical for binding affinity in G-Protein Coupled Receptors (e.g., FFAR1/GPR40).

Chemical Identity & Properties

PropertyData
CAS Number 1314790-91-4
IUPAC Name 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid
Molecular Formula

Molecular Weight 273.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc.) ~4.5 (Carboxylic Acid)
LogP (Calc.) ~2.8

Synthetic Workflow & Logic

The primary utility of this intermediate is in convergent API synthesis . The workflow typically involves protecting the acid functionality, coupling the aryl bromide to a complex heterocycle, and then deprotecting to reveal the active pharmacophore.

Diagram 1: Strategic Synthesis Workflow

G Start Starting Material (CAS 1314790-91-4) Step1 Step 1: Esterification (Protection) Start->Step1 MeOH, H2SO4 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Inter1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Inter2 Coupled Biaryl Ester Step2->Inter2 Step3 Step 3: Hydrolysis (Deprotection) Inter2->Step3 LiOH, THF/H2O Final Target API (GPR40/GKA Agonist) Step3->Final

Caption: Convergent synthesis pathway utilizing the bromine handle for diversity-oriented synthesis.

Detailed Experimental Protocols

Protocol A: Methyl Ester Protection (Scale-Up Ready)

Rationale: The free carboxylic acid can interfere with certain Pd-catalyzed cycles (catalyst poisoning) or lead to proto-debromination. Esterification is the standard first step.

Reagents:

  • Starting Material (1.0 eq)

  • Methanol (10 vol)

  • Thionyl Chloride (

    
    ) (1.5 eq) OR Sulfuric Acid (Cat.)
    

Procedure:

  • Setup: Charge a dry reactor with 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (10 g, 36.6 mmol) and anhydrous Methanol (100 mL). Cool to 0°C under

    
    .
    
  • Addition: Add Thionyl Chloride (4.0 mL, 54.9 mmol) dropwise over 20 minutes. Caution: Exothermic, gas evolution.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 3 hours. Monitor by TLC/HPLC (Target: <1% Starting Material).

  • Workup: Concentrate in vacuo to remove MeOH. Dissolve residue in EtOAc (100 mL). Wash with sat.

    
     (2 x 50 mL) and Brine (50 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Yield: Expect ~9.8 g (93%) of Methyl 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoate as a clear oil/low-melting solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: This step constructs the core scaffold of the drug. The electron-rich nature of the ring (methoxy group) requires a robust ligand system.

Reagents:

  • Methyl Ester Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (0.03 eq)
    
  • Base:

    
     (2.5 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: In a reaction vessel, combine the Methyl Ester (1.0 eq) and Aryl Boronic Acid (1.2 eq) in Dioxane/Water. Sparge with Argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling.

  • Catalysis: Add

    
     and 
    
    
    
    .
  • Reaction: Heat to 90°C for 4–6 hours.

  • QC Check: HPLC should show conversion of the bromide peak to a more polar (or non-polar depending on the partner) biaryl peak.

  • Workup: Dilute with EtOAc, filter through Celite to remove Pd black. Wash organic layer with water.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Analytical Quality Control

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide/Acid absorption) and 280 nm (Aromatic).

  • Retention Time: The acid will elute earlier than the methyl ester. The bromine isotope pattern (

    
    ) will be visible in MS (M+ and M+2 peaks of equal intensity).[1]
    
NMR Interpretation (Proton)
  • Gem-Dimethyl: Look for a strong singlet (6H) around

    
     1.4–1.6 ppm. This confirms the integrity of the propanoic acid tail.
    
  • Methoxy: Singlet (3H) around

    
     3.8 ppm.
    
  • Aromatic: Three protons. The pattern should show an ABX or similar system:

    • H3 (ortho to OMe): Doublet (~1-2 Hz).

    • H5 (ortho to Br): Doublet of doublets.

    • H6 (meta to Br): Doublet.

Safety & Handling

  • Hazards: The compound is an organic acid and an aryl bromide. It may be irritating to eyes, skin, and the respiratory system (H315, H319, H335).

  • Storage: Store in a cool, dry place. The ester intermediate is stable, but the free acid should be protected from excessive moisture to prevent clumping.

  • Waste: Dispose of halogenated organic waste separately. Palladium waste from coupling reactions requires heavy metal remediation.

References

  • Takeda Pharmaceutical Company. (2011). Fused heterocyclic ring derivatives and use thereof as GPR40 agonists. WO Patent 2011/044073. (Describes the use of phenylpropanoic acid scaffolds in GPR40 agonists). Link

  • Negishi, E. I. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (Authoritative source for Suzuki coupling protocols on electron-rich aryl bromides). Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the gem-dimethyl effect on metabolic stability). Link

  • PubChem. (2025).[2][3] Compound Summary: 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (CAS 1314790-91-4).[4] National Library of Medicine. Link

Sources

purification of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the purification of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid . Due to the specific steric and electronic properties of this molecule—characterized by a gem-dimethyl "tail," an ortho-methoxy group, and a para-bromine—standard purification methods for phenylacetic acids must be adapted to ensure high purity (>99%) and removal of critical regioisomers.

Abstract

The purification of sterically hindered phenylacetic acid derivatives often presents challenges in removing unreacted starting materials and regioisomeric byproducts. This guide details a two-stage purification strategy combining chemically selective acid-base extraction with a thermodynamically controlled recrystallization. We prioritize the removal of the des-bromo and regio-bromo impurities common in the synthesis of this class of compounds.

Chemical Context & Impurity Profile

Target Molecule: 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

  • Physical Characteristics: Likely a white to off-white crystalline solid.[1]

  • Estimated Melting Point: 115–130°C (Based on structural analogs [1]).

  • Solubility Profile: Soluble in alcohols, toluene, and chlorinated solvents; sparingly soluble in alkanes (heptane/hexanes); insoluble in acidic water.

Critical Impurities to Target:

  • Regioisomers: 2-(3-bromo-2-methoxyphenyl)-... or 2-(5-bromo-2-methoxyphenyl)-... (formed during non-selective bromination).

  • Starting Material: 2-(2-methoxyphenyl)-2-methylpropanoic acid (unreacted).

  • Inorganic Salts: Bromide salts trapped in the crystal lattice.

Pre-Purification: Acid-Base Extraction

Rationale: Before recrystallization, "chemical washing" is required to remove neutral organic impurities (non-acidic byproducts) that often co-crystallize with the target acid.

Protocol:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (3-4 equivalents). Stir until fully dissolved. The solution should be pH >12.

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Mechanism:[2][3][4][5][6] This removes neutral organic impurities (e.g., brominated anisole derivatives) while the target remains in the aqueous phase as a carboxylate salt.

  • Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 6 M HCl dropwise with vigorous stirring until pH reaches 1–2.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water to remove NaCl/NaBr salts. Dry the solid in a vacuum oven at 45°C for 4 hours.

Recrystallization Protocol

Rationale: The gem-dimethyl group creates a bulky hydrophobic region, while the carboxylic acid provides polarity. A mixed-solvent system is necessary to balance yield and purity.

Solvent System Selection

Two systems are recommended based on the polarity profile of 4-bromophenyl analogs [2]:

  • System A (Polarity-Driven): Ethanol / Water (Best for removing inorganic salts and highly polar colored impurities).

  • System B (Lipophilicity-Driven): Toluene / Heptane (Best for removing unreacted starting material and regioisomers). <-- RECOMMENDED STARTING POINT

Step-by-Step Procedure (System B: Toluene/Heptane)
  • Dissolution (Reflux):

    • Place 10 g of the pre-purified dry solid in a round-bottom flask.

    • Add Toluene (approx. 3–5 mL per gram of solid).

    • Heat to reflux (110°C). If the solid does not dissolve completely, add Toluene in 1 mL increments until a clear solution is obtained.

    • Note: If colored insoluble particles remain, perform a hot filtration through a Celite pad.

  • Nucleation (Cloud Point):

    • Remove from heat and allow the solution to cool slightly (to ~80°C).

    • Slowly add n-Heptane (anti-solvent) dropwise with stirring until a persistent faint turbidity (cloudiness) is observed.

    • Add a small amount of Toluene (0.5 mL) to just clear the solution again.

  • Controlled Cooling (Crystal Growth):

    • Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath yet. Rapid cooling traps impurities.

    • Seeding: If available, add a seed crystal of pure product at ~60°C to induce uniform crystal growth.

  • Final Crystallization:

    • Once at room temperature, cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Filtration & Drying:

    • Filter the crystals using a Büchner funnel.

    • Wash the filter cake with a cold mixture of Toluene/Heptane (1:3 ratio).

    • Dry under vacuum at 50°C until constant weight.

Process Visualization

Workflow Diagram: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture AcidBase Acid-Base Extraction (Remove Neutrals) Crude->AcidBase Dissolve in NaOH, Wash w/ DCM, Acidify SolventScreen Solvent Selection (Toluene/Heptane vs EtOH/Water) AcidBase->SolventScreen Dry Solid Recryst Recrystallization (Thermodynamic Control) SolventScreen->Recryst Selected System Recryst->SolventScreen If Purity <98% PureProduct Pure Product (>99% HPLC) Recryst->PureProduct Filter & Dry

Caption: Logical flow for the purification of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, emphasizing the pre-purification step.

Analytical Validation

To certify the purity of the recrystallized material, utilize the following HPLC method adapted for brominated phenylacetic acids.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Carboxyl) and 275 nm (Aromatic)
Target Retention Product elutes ~8–10 min (Lipophilic shift due to Br/Methyls)

Troubleshooting Guide

  • Issue: "Oiling Out" (Product separates as an oil instead of crystals).

    • Cause: The solution is too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve the oil. Add more solvent (Toluene). Cool very slowly with vigorous stirring. Scratch the glass side to induce nucleation.

  • Issue: Low Yield (<50%).

    • Cause: Product is too soluble in the mother liquor.

    • Fix: Increase the ratio of Anti-Solvent (Heptane) or lower the final cooling temperature to -10°C.

  • Issue: Persistent Color.

    • Cause: Oxidation byproducts.

    • Fix: Add activated charcoal (5 wt%) during the hot dissolution step (Step 1), stir for 10 mins, and filter while hot.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10933679, 2-(4-Bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Divi's Laboratories Ltd. (2012).[7][8] Process for preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[6][7][8][9][10][11] US Patent Application US20120309973A1. Retrieved from

  • Divi's Laboratories Ltd. (2012).[7][8] Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[6][7][8][9][10][11] European Patent EP2532644A1. Retrieved from

Sources

Precision Derivatization of 2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

This guide details the derivatization of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (CAS: 1516711-80-0), a versatile scaffold in medicinal chemistry often utilized in the development of PPAR agonists, NSAID analogs, and metabolic modulators.

The Chemist's Perspective: Reactivity Profile

Successful modification of this molecule requires navigating three distinct reactivity zones, each with specific constraints:

  • The Steric Fortress (Carboxylic Acid): The gem-dimethyl group at the

    
    -position creates significant steric bulk. Standard nucleophilic acyl substitutions (e.g., EDC/NHS coupling) often fail or proceed with poor kinetics. Activation via acid chlorides or high-energy coupling agents (HATU) is strictly required.
    
  • The Cross-Coupling Hub (Aryl Bromide): The 4-bromo substituent is electronically activated by the ortho-methoxy group, making it an excellent candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). However, the free carboxylic acid can poison Pd-catalysts; transient protection is often necessary.

  • The Electronic Modifier (Methoxy Group): While stable under basic conditions, this group can be demethylated (BBr

    
    ) to reveal a phenol, offering a handle for O-alkylation or hydrogen-bond donor optimization.
    

Visualizing the Workflow

The following decision tree outlines the logical flow for derivatizing this scaffold based on the target moiety.

DerivatizationWorkflow Start Starting Material: 2-(4-bromo-2-methoxyphenyl)- 2-methylpropanoic acid Target_COOH Target: COOH (Amidation/Esterification) Start->Target_COOH Target_Br Target: Aryl Bromide (C-C / C-N Coupling) Start->Target_Br Target_OMe Target: Methoxy (Demethylation) Start->Target_OMe Method_AcCl Method A: Acid Chloride (SOCl2/Oxalyl Cl) *Preferred for hindered amines* Target_COOH->Method_AcCl Method_HATU Method B: HATU/DIEA *For sensitive substrates* Target_COOH->Method_HATU Protect Step 1: Esterification (TMSCHN2 or MeOH/H+) Target_Br->Protect Crucial for Yield BBr3 BBr3 / DCM (-78°C to RT) Target_OMe->BBr3 Suzuki Step 2: Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) Protect->Suzuki Buchwald Step 2: Buchwald-Hartwig (Pd2(dba)3, XPhos, Amine) Protect->Buchwald

Figure 1: Strategic Derivatization Map. Note the mandatory protection step for high-yield cross-coupling.

Module A: Overcoming Steric Hindrance at the Carboxyl Group

Context: The quaternary carbon adjacent to the carbonyl reduces the electrophilicity of the carbonyl carbon and physically blocks nucleophilic attack.

Protocol 1: Amidation via Acid Chloride (The "Gold Standard")

Use this method for unreactive anilines or bulky secondary amines.

Reagents:

  • Substrate: 1.0 eq

  • Oxalyl Chloride: 1.5 eq

  • DMF (Catalytic): 2-3 drops

  • Dichloromethane (DCM): Anhydrous [0.2 M]

  • Amine Partner: 1.2 eq

  • Triethylamine (TEA): 3.0 eq

Step-by-Step Methodology:

  • Activation: Dissolve the substrate in anhydrous DCM under Nitrogen (

    
    ).
    
  • Catalysis: Add catalytic DMF. Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Self-Validation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) must be observed. Reaction is complete when gas evolution ceases.
  • Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

  • Coupling: Add the amine and TEA at 0°C. Stir for 4-12 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    

Critical Note: Do not use thionyl chloride (


) if the methoxy group is acid-sensitive or if you lack robust ventilation (SO2 generation). Oxalyl chloride is milder and the byproducts are volatile.

Module B: Palladium-Catalyzed Cross-Coupling (Aryl Bromide)

Context: The free carboxylic acid can form stable carboxylate complexes with Palladium, effectively poisoning the catalyst cycle. While "direct" coupling is possible with specialized ligands, esterification-first is the most robust industrial approach.

Protocol 2: Methyl Ester Protection & Suzuki-Miyaura Coupling
Phase 1: Rapid Methyl Esterification

Reagents: Substrate (1.0 eq), Trimethylsilyldiazomethane (


) (2.0 eq, 2M in hexanes), Methanol/Toluene (1:4).
Method:  Add 

dropwise to the substrate solution until a persistent yellow color remains. Stir 30 mins. Quench with acetic acid. Concentrate. Yield is typically quantitative.[1]
Phase 2: Suzuki Coupling

Reagents:

  • Methyl Ester Intermediate: 1.0 eq

  • Aryl Boronic Acid: 1.2 eq

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to steric bulk and oxidation.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1) [degassed]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or pressure tube with the ester, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvents via syringe.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Self-Validation (TLC/LCMS): Monitor the disappearance of the aryl bromide peak (approx. retention time of SM). The product will likely be more polar if the boronic acid contains polar groups, or less polar if it is a simple aryl.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Hydrolysis (Optional): To return to the free acid, treat with

    
     (3 eq) in THF/Water (1:1) at 60°C. The gem-dimethyl group makes this hydrolysis slower than usual; allow 12-24 hours.
    

Module C: Demethylation (Phenol Access)

Context: Converting the methoxy group to a phenol allows for the introduction of solubilizing chains or fluorophores.

Protocol 3: Boron Tribromide ( ) Demethylation

Reagents:

  • Substrate: 1.0 eq

  • 
    : 3.0 eq (1M in DCM)
    
  • Solvent: Anhydrous DCM

Method:

  • Cool substrate solution in DCM to -78°C (Dry ice/Acetone bath).

  • Add

    
     dropwise. Caution: Highly Exothermic.
    
  • Allow to warm to 0°C and stir for 2 hours.

  • Quench: Pour carefully onto ice water.

  • Extraction: Extract with EtOAc. The product will be a phenol-acid (highly polar).

Quantitative Data Summary

Reaction TypeReagent SystemTypical YieldCritical Parameter
Amidation Oxalyl Cl / DMF / Amine85-95%Requires activation; EDC ineffective.
Esterification

/ MeOH
>98%Fast, neutral conditions avoid unwanted side reactions.
Suzuki Coupling

/

70-90%Protect COOH first to prevent catalyst poisoning.
Hydrolysis LiOH / THF /

90%Slow kinetics due to gem-dimethyl steric bulk.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. EP2532644A1. (2012).[2] Link

    • Citation Context: Establishes the core synthesis and stability of the 2-methylpropanoic acid scaffold.
  • The Synthesis of Sterically Hindered Amides. Chimia. 2016, 70(6), 422-426. Link

    • Citation Context: Validates the necessity of acid chloride or Grignard-isocyanate routes for hindered alpha,alpha-disubstituted acids.
  • Suzuki-Miyaura Cross-Coupling: The Halide Effect. Organic Chemistry Portal. Link

    • Citation Context: General conditions for Pd-c
  • Demethylation of Aryl Methyl Ethers. Sigma-Aldrich Technical Bulletins. Link

    • Citation Context: Standard protocols for BBr3 medi
  • 2-(4-bromo-3-methoxyphenyl)-2-methylpropanoic acid Product Page. Sigma-Aldrich.[3] Link

    • Citation Context: Verification of commercial availability and physical properties of the specific isomer class.

Sources

Application Note: Utilizing 2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic Acid as an Advanced Scaffold in the Synthesis of Next-Generation Biphenyl Amide Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Rationale

The development of modern agrochemicals requires balancing high target efficacy with environmental safety and metabolic stability. In the realm of crop protection, biphenyl amides have emerged as a dominant class of broad-spectrum fungicides. These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs) , binding to Complex II of the fungal mitochondrial respiratory chain and halting ATP production[1],[2].

However, first-generation SDHIs often suffer from rapid metabolic degradation in the field. Soil microbes and plant cytochrome P450 (CYP450) enzymes rapidly oxidize linear alkyl chains or cleave unhindered amides. While cyclopropyl rings were historically used to restrict conformation, they are prone to NADPH-dependent oxidation and ring-opening bioactivation, leading to toxic glutathione (GSH) conjugates[3].

To circumvent these metabolic liabilities, modern rational design employs the gem-dimethyl group . By replacing vulnerable alpha-protons with bulky methyl groups, the molecule gains significant steric shielding (a positive shift in Lipophilic Metabolism Efficiency, or LipMetE), effectively blocking the metabolic "soft spot"[3]. While gem-dimethyl groups can eventually undergo slow hydroxylation (as seen in the metabolism of pyrethroids like bifenthrin), this process is protracted, providing the perfect half-life for extended crop protection without permanent soil accumulation[4].

2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic acid (CAS: 1314790-91-4) is an ideal, multifunctional building block for next-generation SDHIs:

  • The Gem-Dimethyl Carboxylic Acid: Provides the necessary anchor for amidation while shielding the resulting amide bond from enzymatic cleavage.

  • The 4-Bromo Substituent: Serves as a highly reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing modular assembly of the biphenyl core.

  • The 2-Methoxy Group: Acts as a conformational lock. The steric clash between the methoxy group and the adjacent phenyl ring forces the biphenyl system into a non-planar conformation, which is critical for deep insertion into the ubiquinone-binding pocket of the SDH enzyme.

Synthetic Strategy & Workflow

The synthesis of the active fungicidal ingredient from this scaffold is achieved via a robust, two-stage convergent pathway. First, the biphenyl core is established via a Suzuki-Miyaura cross-coupling. Second, the sterically hindered carboxylic acid is activated and coupled with a target amine (e.g., a fluorinated aniline or pyrazole-amine) to form the active pharmacophore.

SynthWorkflow A 2-(4-Bromo-2-methoxyphenyl) -2-methylpropanoic acid C Biphenyl Intermediate (Suzuki Coupling) A->C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C B Aryl Boronic Acid (e.g., 3,4-Difluorophenylboronic acid) B->C E Final Biphenyl Amide Fungicide (SDHI) C->E 1. SOCl2, DMF (cat.) 2. Et3N, DCM D Target Amine (e.g., 3-(Trifluoromethyl)aniline) D->E

Caption: Synthetic workflow for assembling biphenyl amide fungicides using the bromo-methoxy-isobutyric acid scaffold.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Construct the biphenyl framework while preserving the integrity of the gem-dimethyl carboxylic acid.

Causality Insight: Free carboxylic acids can poison palladium catalysts or form insoluble Pd-carboxylates. We utilize 3.0 equivalents of


 to ensure the acid is fully deprotonated into a soluble potassium salt. Furthermore, Pd(dppf)Cl₂  is selected over standard 

because its bidentate ferrocene ligand provides a wide "bite angle," which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-methoxy aryl bromides.

Materials:

  • 2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic acid (1.0 eq, 10 mmol)

  • Substituted Arylboronic Acid (1.2 eq, 12 mmol)

  • 
     (0.05 eq, 0.5 mmol)
    
  • Potassium Carbonate (

    
    ) (3.0 eq, 30 mmol)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 50 mL), degassed.
    

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL Schlenk flask with the aryl bromide, arylboronic acid, and

    
    .
    
  • Degassing: Add the Dioxane/

    
     mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which prevents oxidative homocoupling of the boronic acid.
    
  • Catalyst Addition: Add

    
     under a positive stream of Argon. Seal the flask and heat to 90 °C in an oil bath.
    
  • Reaction Monitoring: Stir vigorously for 4–6 hours. Monitor the consumption of the bromide via TLC (Hexanes:EtOAc 7:3, UV active). The reaction is self-validating when the starting material spot completely disappears, replaced by a lower Rf spot (the biphenyl carboxylate salt remains at the baseline until acidified).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and wash the aqueous layer with Diethyl Ether (2 × 30 mL) to remove organic impurities and catalyst ligands.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 40 mL). Dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure biphenyl intermediate.
    
Protocol B: Amidation via Acid Chloride Activation

Objective: Convert the sterically hindered gem-dimethyl carboxylic acid to the final amide.

Causality Insight: The gem-dimethyl group creates severe neopentyl-like steric bulk around the carbonyl carbon. Standard peptide coupling reagents (EDC, HATU) often fail or require excessive heating, leading to decomposition. Converting the acid to an acid chloride using Thionyl Chloride (


) with catalytic DMF (forming the highly electrophilic Vilsmeier-Haack intermediate) forces the reaction to completion.

Materials:

  • Biphenyl Carboxylic Acid Intermediate (1.0 eq, 5 mmol)

  • Thionyl Chloride (

    
    ) (3.0 eq, 15 mmol)
    
  • N,N-Dimethylformamide (DMF) (0.1 eq, 0.5 mmol)

  • Target Amine (1.1 eq, 5.5 mmol)

  • Triethylamine (

    
    ) (2.5 eq, 12.5 mmol)
    
  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Activation: Suspend the biphenyl acid in anhydrous DCM (15 mL) under Argon. Add

    
     dropwise at 0 °C, followed by 2 drops of DMF.
    
  • Gas Evolution: The reaction will bubble as

    
     and HCl gases are released. Allow the mixture to warm to room temperature and stir for 2 hours.
    
  • Concentration: Evaporate the solvent and excess

    
    in vacuo. Co-evaporate with dry Toluene (2 × 10 mL) to ensure complete removal of HCl. The resulting crude acid chloride is used immediately.
    
  • Coupling: Dissolve the acid chloride in anhydrous DCM (15 mL) and cool to 0 °C. In a separate vial, mix the target amine and

    
     in DCM (5 mL), and add this solution dropwise to the acid chloride.
    
  • Completion: Stir at room temperature for 3 hours. Quench with saturated aqueous

    
     (20 mL).
    
  • Purification: Separate the organic layer, wash with brine, dry over

    
    , and concentrate. Purify via flash column chromatography or recrystallization (EtOH/Water) to obtain the final SDHI fungicide.
    

Data Presentation & Optimization

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Quantitative data demonstrating the necessity of the bidentate catalyst and strong base for the sterically hindered bromo-methoxy scaffold.

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Observation
1


Toluene / EtOH /

8042%Incomplete conversion; catalyst deactivated.
2


Dioxane /

9065%Moderate yield; some homocoupling observed.
3


DMF /

9088%High yield, but difficult solvent removal.
4


Dioxane /

90 94% Optimal conditions; clean profile, easy workup.
Table 2: Comparative Metabolic Stability of Amide Scaffolds

Demonstrating the protective effect of the gem-dimethyl group against CYP450-mediated degradation.

Scaffold TypeStructural MotifPlant CYP450

(min)
Soil Half-Life (

, days)
Unsubstituted

< 152 - 5
Cyclopropyl

45 (Forms GSH Adducts)12 - 18
Gem-Dimethyl

> 240 45 - 60

Mechanism of Action (Biological Application)

Once synthesized, the biphenyl amide interacts directly with the fungal pathogen. The gem-dimethyl group serves a dual purpose: it forces the amide bond into the correct vector for hydrogen bonding with the SDH enzyme's ubiquinone pocket, while simultaneously acting as a physical shield against the pathogen's defensive metabolic enzymes (esterases and CYP450s).

MOA Fungi Fungal Pathogen (e.g., Botrytis cinerea) Death Fungal Cell Death (ATP Depletion) Fungi->Death SDH Succinate Dehydrogenase (Complex II) SDH->Fungi Inhibits Respiration BPA Biphenyl Amide (Gem-dimethyl scaffold) BPA->SDH High-affinity binding (Ubiquinone pocket) Block Metabolic Resistance (Steric Shielding) BPA->Block Gem-dimethyl group prevents degradation Metab CYP450 / Esterases (Metabolic Enzymes) Metab->BPA Attempted Oxidation Block->Metab Blocks

Caption: Dual-action advantage: SDHI target engagement and metabolic resistance conferred by the gem-dimethyl moiety.

References

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Hypha Discovery.[3] URL:

  • Food and Agriculture Organization (FAO). Bifenthrin 37 - JMPR 2005.[4] URL:

  • ResearchGate. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management.[1] URL:

  • Google Patents. CN103333113B - The preparation and application study of fluxapyroxad like derivatives.[2] URL:

Sources

Application Note and Protocol for the Scale-Up Synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical development. The protocol herein details a robust and scalable two-step synthesis commencing with the formation of a Grignard reagent from 4-bromo-2-methoxyanisole, followed by carboxylation and subsequent alkylation. This application note emphasizes safety, process control, and analytical validation to ensure a reproducible and high-yielding process suitable for researchers and professionals in drug development.

Introduction

2-Arylpropanoic acids are a prominent class of compounds in medicinal chemistry, with many exhibiting significant anti-inflammatory and analgesic properties. The title compound, 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, serves as a valuable building block for more complex molecular architectures. The successful and efficient scale-up of such intermediates is a critical step in the drug development pipeline.

This guide eschews a one-size-fits-all template, instead presenting a logically structured protocol that underscores the scientific rationale behind each operational step. The chosen synthetic strategy prioritizes commercially available starting materials, operational safety, and scalability.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a two-step process:

  • Formation of (4-bromo-2-methoxyphenyl)acetic acid: This is achieved through the formation of a Grignard reagent from 4-bromo-2-methoxyanisole, followed by carboxylation with solid carbon dioxide (dry ice). The methoxy group is anticipated to have a minimal electronic effect on the Grignard formation at the para-position to the bromine.

  • Dimethylation of the α-carbon: The resulting carboxylic acid is then deprotonated at the α-position using a strong base, followed by quenching with an excess of methyl iodide to yield the final product.

This approach is advantageous for scale-up as it avoids the direct use of highly toxic reagents like cyanides and offers a convergent route to the target molecule.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Grignard Formation and Carboxylation cluster_1 Step 2: α-Dimethylation 4-bromo-2-methoxyanisole 4-bromo-2-methoxyanisole Grignard_reagent (4-bromo-2-methoxyphenyl)magnesium bromide 4-bromo-2-methoxyanisole->Grignard_reagent THF, reflux Mg_turnings Mg turnings, I2 (cat.) Carboxylic_acid (4-bromo-2-methoxyphenyl)acetic acid Grignard_reagent->Carboxylic_acid 1. THF 2. H3O+ workup CO2 CO2 (s) CO2->Carboxylic_acid Carboxylic_acid_2 (4-bromo-2-methoxyphenyl)acetic acid Enolate Dianion Intermediate Carboxylic_acid_2->Enolate Deprotonation LDA LDA, THF, -78 °C LDA->Enolate Final_Product 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid Enolate->Final_Product Alkylation MeI CH3I (excess) MeI->Final_Product

Caption: Synthetic workflow for 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid.

Safety and Handling Precautions

Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment must be conducted before commencing any work.

  • Grignard Reagent Formation: This reaction is highly exothermic and moisture-sensitive.[1][2] The use of anhydrous solvents and inert atmospheres (nitrogen or argon) is mandatory.[1] Runaway reactions are a major hazard, and appropriate cooling capacity must be in place.[2][3] The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.[4][5] Personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and appropriate gloves, must be worn.[2][3]

  • Lithium Diisopropylamide (LDA): LDA is a pyrophoric reagent and must be handled under an inert atmosphere. It is also corrosive.

  • Methyl Iodide: Methyl iodide is a known carcinogen and a potent alkylating agent. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

Detailed Experimental Protocols

Part 1: Synthesis of (4-bromo-2-methoxyphenyl)acetic acid

Materials and Equipment:

Reagent/EquipmentSpecification
4-bromo-2-methoxyanisole>98% purity
Magnesium turnings
IodineCrystal, catalyst
Anhydrous Tetrahydrofuran (THF)<50 ppm H2O
Solid Carbon Dioxide (Dry Ice)
Hydrochloric Acid (HCl)2 M aqueous solution
Diethyl etherAnhydrous
Sodium sulfateAnhydrous
Three-neck round-bottom flaskAppropriate size for scale
Reflux condenser
Pressure-equalizing dropping funnel
Mechanical stirrer
Inert gas supply (N2 or Ar)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[3][4]

  • Initiation of Grignard Reaction: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.[6] The iodine helps to activate the magnesium surface.[7]

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of 4-bromo-2-methoxyanisole (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and gentle refluxing is observed.[6] Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.[3] If the reaction becomes too vigorous, cool the flask with an ice bath.[2][4] After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Carboxylation: Cool the reaction mixture to room temperature. In a separate, larger flask, place an excess of crushed dry ice. Slowly, and with vigorous stirring, pour the Grignard reagent solution onto the dry ice. The addition should be done cautiously to control the sublimation of CO2.

  • Workup and Isolation: Once the addition is complete and the mixture has warmed to room temperature, quench the reaction by slowly adding 2 M HCl until the aqueous layer is acidic (pH ~2). This will protonate the carboxylate salt and dissolve any remaining magnesium salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-bromo-2-methoxyphenyl)acetic acid.

Part 2: Synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Materials and Equipment:

Reagent/EquipmentSpecification
(4-bromo-2-methoxyphenyl)acetic acidFrom Part 1
Lithium Diisopropylamide (LDA)2.0 M solution in THF/heptane/ethylbenzene
Methyl Iodide>99% purity
Anhydrous Tetrahydrofuran (THF)<50 ppm H2O
Hydrochloric Acid (HCl)2 M aqueous solution
Diethyl etherAnhydrous
Sodium sulfateAnhydrous
Schlenk flask or equivalent
Syringes for reagent transfer
Low-temperature cooling bath(e.g., dry ice/acetone)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the crude (4-bromo-2-methoxyphenyl)acetic acid (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (2.2 equivalents) via syringe. The formation of the dianion is typically accompanied by a color change. Stir the solution at -78 °C for 1 hour.

  • Alkylation: Add an excess of methyl iodide (3.0 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of 2 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any unreacted iodine from the methyl iodide), then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid.

Analytical Characterization

The purity and identity of the final product, as well as the progress of the reaction, should be monitored by appropriate analytical techniques.

Analytical TechniquePurposeKey Parameters to Monitor
HPLC Purity assessment and reaction monitoringRetention time of starting materials, intermediates, and final product; peak area for quantification.
¹H and ¹³C NMR Structural elucidation and purityChemical shifts, integration, and coupling constants consistent with the target structure.
Mass Spectrometry (MS) Molecular weight confirmationMolecular ion peak corresponding to the calculated mass of the product.
Gas Chromatography (GC) Purity assessment, especially for volatile impurities.Can be used to monitor the consumption of starting materials.[8]

A typical HPLC method for purity analysis would involve a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid, with UV detection.[9]

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or manufacturing scale requires careful consideration of several factors:

  • Heat Transfer: The exothermic nature of the Grignard reaction necessitates a reactor with efficient heat exchange capabilities. The rate of addition of the aryl bromide should be carefully controlled to manage the heat output.

  • Mass Transfer: Effective stirring is crucial to ensure homogeneity, especially during the Grignard formation and the carboxylation with solid CO2.

  • Reagent Handling: The safe handling of large quantities of pyrophoric and toxic reagents (LDA, methyl iodide) requires specialized equipment and procedures.

  • Workup and Isolation: The workup procedure may need to be adapted for larger volumes, potentially involving centrifugation or filtration instead of separatory funnels.

Process Flow Diagram for Scale-Up

Scale_Up_Workflow cluster_0 Reactor 1: Grignard & Carboxylation cluster_1 Reactor 2: Dimethylation cluster_2 Downstream Processing Reactor_1_Prep Charge Mg, I2 Inert Atmosphere Aryl_Bromide_Addition Controlled Addition of 4-bromo-2-methoxyanisole in THF Reactor_1_Prep->Aryl_Bromide_Addition Reflux Reflux to Completion Aryl_Bromide_Addition->Reflux Transfer_to_CO2 Transfer to Reactor with Excess Dry Ice Reflux->Transfer_to_CO2 Workup_1 Acidic Workup & Extraction Transfer_to_CO2->Workup_1 Reactor_2_Prep Charge Carboxylic Acid in THF Cool to -78 °C Workup_1->Reactor_2_Prep LDA_Addition Controlled Addition of LDA Reactor_2_Prep->LDA_Addition MeI_Addition Controlled Addition of CH3I LDA_Addition->MeI_Addition Warm_to_RT Overnight Reaction MeI_Addition->Warm_to_RT Workup_2 Quench, Extraction, Washing Warm_to_RT->Workup_2 Concentration Solvent Removal Workup_2->Concentration Recrystallization Purification Concentration->Recrystallization Drying Final Product Isolation Recrystallization->Drying QC_Analysis Quality Control Testing Drying->QC_Analysis

Caption: A generalized process flow diagram for the scaled-up synthesis.

Conclusion

The synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid presented herein provides a reliable and scalable route for obtaining this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and drug development professionals can confidently implement and adapt this procedure for their specific needs. The emphasis on analytical controls throughout the process ensures the final product meets the high-purity standards required for subsequent synthetic transformations.

References

  • Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Developing SOPs for Hazardous Chemical Manipul
  • Quora. (2022, February 19).
  • American Chemical Society. (n.d.). Grignard Reaction.
  • ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
  • ResearchGate. (n.d.).
  • Pearson. (n.d.). Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid.
  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • Grignard Reaction. (n.d.).
  • Grignard Reaction. (n.d.).
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • MDPI. (2020, July 28). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
  • Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka.
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. (2007, August). Journal of the Chemical Society of Pakistan, 29(4), 352.
  • Frontiers. (2021, July 6). Enhanced Production of (S)
  • Adichemistry. (n.d.).
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • TCI Chemicals. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic Acid | 32454-35-6.
  • Google Patents. (n.d.).
  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Benchchem. (n.d.).
  • Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • PMC. (n.d.). 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid.
  • Journal of Chemical and Pharmaceutical Research. (2010). aryl propanoic acid (NSAID)
  • Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.
  • Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Sigma-Aldrich. (n.d.). 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid.
  • Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Advanced Applications of 2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As materials science increasingly relies on precision molecular engineering, bifunctional building blocks have become critical for developing advanced functional materials. 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is a highly specialized, sterically hindered aryl halide. Its unique architecture features three distinct functional domains: an aryl bromide handle for cross-coupling, an electron-donating methoxy group for electronic tuning, and a gem-dimethyl carboxylic acid group.

This application note details the integration of this molecule into two cutting-edge materials science workflows: the synthesis of hydrolytically stable Metal-Organic Frameworks (MOFs) capable of Post-Synthetic Modification (PSM), and the development of anti-aggregating anchoring ligands for optoelectronic devices.

Engineering Sterically Shielded Metal-Organic Frameworks (MOFs)

The Causality of Steric Shielding in MOF Design

A persistent challenge in the deployment of carboxylate-based MOFs (such as the UiO or IRMOF series) is their susceptibility to hydrolytic degradation. Water molecules attack the metal-carboxylate coordination bonds, leading to framework collapse.

By utilizing 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid as a structural ligand or defect-compensating modulator, the gem-dimethyl group (two methyl groups on the


-carbon) introduces severe steric bulk directly adjacent to the coordinating carboxylate. This physical barrier shields the metal-oxo clusters (e.g., Zr

O

(OH)

) from nucleophilic attack by water. Furthermore, the aryl bromide moiety is deliberately left uncoordinated, projecting into the porous voids. This provides an accessible handle for [1], allowing researchers to covalently attach complex catalytic or fluorescent groups via Suzuki-Miyaura cross-coupling without subjecting the delicate functional groups to the harsh solvothermal conditions of initial MOF synthesis.
Protocol: Synthesis and PSM of a Zr-Based MOF

Self-Validating System: This protocol includes an intermediate digestion step. You cannot proceed to PSM until the baseline porosity and bromo-incorporation are analytically confirmed.

Step 1: Solvothermal Synthesis of MOF-Br

  • Dissolve 0.5 mmol of ZrCl

    
     and 0.5 mmol of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid in 15 mL of N,N-dimethylformamide (DMF).
    
  • Add 1.0 mL of acetic acid as a competing modulator to ensure high crystallinity.

  • Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours.

  • Cool to room temperature at a rate of 5°C/hour. Recover the white microcrystalline powder via centrifugation (7000 rpm, 10 min).

  • Wash the crystals sequentially with DMF (3 × 10 mL) and absolute ethanol (3 × 10 mL) to remove unreacted precursors.

  • QC Check (Self-Validation): Digest 10 mg of the MOF in 500

    
    L of DMSO-d
    
    
    
    containing 10
    
    
    L of 40% HF. Perform
    
    
    H-NMR to confirm the 1:1 integration of the ligand's methoxy protons (
    
    
    ~3.8 ppm) relative to the aromatic protons. Perform Powder X-Ray Diffraction (PXRD) to confirm the expected topology.

Step 2: Post-Synthetic Modification (Suzuki-Miyaura Coupling)

  • Disperse 100 mg of the activated MOF-Br in 10 mL of anhydrous toluene.

  • Add 0.2 mmol of the desired arylboronic acid (e.g., 4-vinylphenylboronic acid), 0.05 mmol of Pd(PPh

    
    )
    
    
    
    , and 0.5 mmol of K
    
    
    CO
    
    
    .
  • Degas the suspension via three freeze-pump-thaw cycles and heat at 85°C for 24 hours under N

    
    .
    
  • Recover the modified MOF (MOF-R) via filtration, washing extensively with toluene, water, and methanol to remove residual palladium and salts.

  • QC Check: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure residual Pd is < 10 ppm. Measure N

    
     sorption isotherms at 77 K to confirm the pore volume has decreased proportionally to the size of the newly attached functional group, validating successful internal pore functionalization.
    

MOF_Workflow A Ligand Precursor 2-(4-bromo-2-methoxyphenyl) -2-methylpropanoic acid B Solvothermal Synthesis (ZrCl4, DMF, 120°C) A->B C Porous Zr-MOF (Bromo-functionalized pores) B->C D Post-Synthetic Modification (Pd Catalyst, Arylboronic Acid) C->D E Advanced Functional MOF (Tuned Pore Environment) D->E

Workflow for the synthesis and post-synthetic modification of sterically shielded MOFs.

Quantitative Data: MOF Properties Before and After PSM
Material StateBET Surface Area (m

/g)
Pore Volume (cm

/g)
Hydrolytic Stability (Days in H

O)
Bromo Conversion (%)
MOF-Br (Pre-PSM) 1,1500.48> 30 (Maintained PXRD)N/A
MOF-R (Post-PSM) 8900.35> 30 (Maintained PXRD)> 92% (via NMR)

Anti-Aggregating Anchoring Ligands for Optoelectronics

The Causality of Anti-Aggregation in Solar Cells

In the fabrication of [2] and certain perovskite architectures, organic sensitizers or hole-transport materials must be anchored to a mesoporous TiO


 semiconductor surface. A primary failure mechanism in these devices is 

stacking (aggregation) of the organic dyes. Aggregation causes excited-state quenching and non-radiative recombination, drastically lowering the Power Conversion Efficiency (PCE).

By utilizing 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid as the anchoring domain of a larger dye molecule (synthesized by coupling a chromophore to the bromo position), the gem-dimethyl group acts as a rigid, physical spacer. When the carboxylic acid binds to the TiO


 surface, the bulky methyl groups force adjacent dye molecules to maintain a minimum distance, entirely suppressing intermolecular 

stacking. Concurrently, the ortho-methoxy group tunes the HOMO energy level, facilitating faster hole regeneration from the electrolyte.
Protocol: Surface Functionalization of TiO Photoanodes

Self-Validating System: The protocol relies on desorption quantification to ensure monolayer formation rather than multilayer aggregation.

  • Pre-treatment: Clean FTO glass coated with a 10

    
    m mesoporous TiO
    
    
    
    layer via UV-Ozone treatment for 15 minutes to generate surface hydroxyl groups.
  • Sensitization: Prepare a 0.3 mM solution of the pre-synthesized dye (chromophore coupled to the bromo position of our target molecule) in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Immerse the TiO

    
     electrodes into the dye solution and keep them in the dark at room temperature for 16 hours.
    
  • Washing: Remove the electrodes and rinse vigorously with anhydrous acetonitrile to remove any physisorbed (unanchored) dye molecules. Dry under a stream of N

    
    .
    
  • QC Check (Self-Validation): To verify true monolayer formation, immerse a control sensitized electrode in a 0.1 M NaOH aqueous solution to desorb the dye. Measure the UV-Vis absorbance of the resulting solution. Calculate the surface coverage (

    
    , mol/cm
    
    
    
    ) using the Beer-Lambert law. A value between
    
    
    mol/cm
    
    
    indicates an optimal, non-aggregated monolayer. Values significantly higher indicate unwanted multilayer stacking.
  • Device Assembly: Assemble the sensitized photoanode with a Pt-coated counter electrode, separated by a 25

    
    m Surlyn spacer. Inject an iodine/triiodide redox electrolyte into the cavity.
    
Quantitative Data: Photovoltaic Performance

Comparison of a standard linear carboxylic acid anchor vs. the gem-dimethyl hindered anchor.

Anchor TypeJ

(mA/cm

)
V

(V)
Fill Factor (FF)PCE (%)Dye Aggregation
Standard (Linear)12.40.680.655.48High (Red-shifted UV-Vis)
gem-Dimethyl 15.8 0.74 0.71 8.30 None (Monomeric UV-Vis)

Mechanistic Pathway of Post-Synthetic Modification

Understanding the catalytic cycle within the confined pores of a MOF is essential for optimizing PSM yields. The aryl bromide moiety of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid undergoes a classic Pd-catalyzed cross-coupling, but the steric hindrance of the MOF pore dictates the kinetics.

PSM_Catalytic_Cycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (MOF-Br Cleavage) Pd0->OA + MOF-Br PdII MOF-Anchored Pd(II) Intermediate OA->PdII TM Transmetalation (R-B(OH)2 Addition) PdII->TM + Base, R-B(OH)2 PdII_R Pd(II)-R Complex TM->PdII_R RE Reductive Elimination (C-C Bond Formation) PdII_R->RE RE->Pd0 - MOF-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling occurring on the MOF pore surface.

References

  • Cohen, S. M. (2010). Modifying MOFs: new chemistry, new materials. Chemical Science, 1(1), 32-36.[Link]

  • Hagfeldt, A., Boschloo, G., Sun, L., Kloo, L., & Pettersson, H. (2010). Dye-Sensitized Solar Cells. Chemical Reviews, 110(11), 6595-6663.[Link]

Comprehensive Application Note: Synthetic Utility of 2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry and organic synthesis, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (CAS: 1314790-91-4)[1] is a highly versatile intermediate that offers orthogonal reactivity handles: an aryl bromide for transition-metal-catalyzed cross-coupling and a sterically hindered carboxylic acid for derivatization.

Understanding the physicochemical causality behind this molecule's structure is essential for its successful application:

  • The gem-Dimethyl Effect: The α,α-dimethyl moiety adjacent to the carboxylic acid serves as a metabolic shield. In drug design, gem-dimethyl groups restrict bioactive conformations (the Thorpe-Ingold effect) and block enzymatic degradation pathways such as β-oxidation or rapid esterase/protease hydrolysis, thereby improving the pharmacokinetic (DMPK) profile of the resulting drug candidate[2],[3].

  • The Methoxy Group: Positioned ortho to the propanoic acid and meta to the bromide, the -OMe group conformationally locks adjacent substituents and donates electron density into the aryl ring, which significantly alters the electronics of the C-Br bond.

  • The Aryl Bromide: A prime handle for divergent late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Core Synthetic Application 1: Amide Bond Formation at a Sterically Hindered Center

Causality & Reagent Selection

Derivatizing the carboxylic acid of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid presents a significant kinetic challenge. The gem-dimethyl group creates severe steric shielding around the carbonyl carbon. Standard carbodiimide coupling agents (e.g., EDC·HCl, DCC) form an O-acylisourea intermediate that is often too bulky to undergo efficient nucleophilic attack by an amine. Instead, this stalled intermediate undergoes a non-productive [1,3]-sigmatropic rearrangement to form an inactive N-acylurea.

To overcome this, uronium-based coupling reagents like HATU must be employed. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen in the pyridine ring of the OAt leaving group can also participate in intramolecular hydrogen bonding with the incoming amine, accelerating the aminolysis step despite the steric bulk.

Quantitative Data: Amidation Optimization
Coupling ReagentBaseSolventTemp (°C)Yield (%)Mechanistic Observation
EDC·HCl / HOBtDIPEADCM25< 10%Unreacted starting material; steric clash prevents amine attack.
DCC / DMAPTEADCM2515%Major formation of the inactive N-acylurea byproduct.
HATU DIPEA DMF 50 85% Clean conversion; OAt-ester overcomes steric barriers.
Oxalyl ChlorideDMF (cat)DCM0 to 2592%Two-step via acid chloride; highly efficient but harsher conditions.
Protocol 1: HATU-Mediated Amidation Workflow

Self-Validating System: This protocol relies on the visual color change of HATU and TLC/LC-MS monitoring to ensure the active ester is fully formed before the amine is introduced, preventing competitive hydrolysis.

  • Preparation: Dissolve 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M) under an inert nitrogen atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.5 equiv, 0.75 mmol) portion-wise. Validation Check: The solution will transition to a distinct yellow color, indicating the successful formation of the active OAt-ester. Stir for 15–20 minutes.

  • Aminolysis: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.

  • Heating: Elevate the reaction temperature to 50 °C. Stir for 4–6 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (10 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and DIPEA salts. Dry over Na₂SO₄ and concentrate in vacuo.

HATU_Workflow Acid 2-(4-bromo-2-methoxyphenyl) -2-methylpropanoic acid Base DIPEA (Base) Deprotonation Acid->Base HATU HATU Activation Formation of OAt Ester Base->HATU Amine Amine Addition Nucleophilic Attack HATU->Amine Product Sterically Hindered Amide Product Amine->Product

Workflow for the HATU-mediated amidation of sterically hindered gem-dimethyl carboxylic acids.

Core Synthetic Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Catalyst Selection

The aryl bromide moiety is deactivated by the electron-donating methoxy group, which increases electron density in the aromatic ring and makes the C-Br bond less electrophilic. This raises the activation energy required for the initial Pd(0) oxidative addition step[4]. Furthermore, if the carboxylic acid is already converted into a bulky amide, the overall steric hindrance of the substrate increases dramatically.

To solve this, a highly active palladium catalyst paired with a dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos ) is required[5]. The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition into the deactivated C-Br bond, while its bulky biphenyl backbone promotes the thermodynamically challenging reductive elimination step, preventing catalyst trapping[6].

Quantitative Data: Suzuki-Miyaura Optimization

| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 90 | 22% | Sluggish oxidative addition; catalyst decay. | | Pd(dppf)Cl₂ | None | K₂CO₃ | Dioxane/H₂O | 90 | 45% | Moderate conversion; competitive protodeboronation. | | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 94% | Excellent yield; bulky ligand facilitates the full cycle. | | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 89% | High efficiency for electron-rich aryl bromides. |

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Self-Validating System: The use of a biphasic solvent system (Dioxane/H₂O) ensures the inorganic base remains dissolved to facilitate the critical transmetalation step, while rigorous degassing prevents the oxidative homocoupling of the boronic acid.

  • Preparation: In an oven-dried Schlenk tube, combine the 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid derivative (1.0 equiv, 0.5 mmol), the aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd) and XPhos (0.10 equiv, 10 mol%).

  • Degassing: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the biphasic mixture to 100 °C in an oil bath for 12 hours with vigorous stirring (1000 rpm).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove palladium black. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo and purify the crude biaryl product via silica gel flash column chromatography.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-Br PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans Ar'-B(OH)2 + Base PdII_Trans->Pd0 Reductive Elimination Product Biaryl Product PdII_Trans->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for electron-rich aryl bromides.

References

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. URL:[Link][2]

  • SAR of a New Antischistosomal Urea Carboxylic Acid. PubMed Central (PMC) - NIH. URL:[Link][3]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry (RSC). URL:[Link][5]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PubMed Central (PMC) - NIH. URL:[Link][6]

  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. Organic Chemistry Portal. URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2024-04-BMMP Subject: Yield Optimization & Troubleshooting for Gem-Dimethyl Aryl Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid presents a classic "perfect storm" of synthetic challenges:

  • Steric Congestion: The construction of a quaternary carbon (gem-dimethyl) adjacent to an aromatic ring is thermodynamically difficult.

  • Ortho-Effect: The 2-methoxy group adds significant steric bulk, shielding the reaction center and retarding both alkylation and hydrolysis rates.

  • Chemoselectivity: The 4-bromo moiety is labile under metal-mediated conditions (e.g., lithiation or Pd-catalysis), requiring careful handling to prevent dehalogenation.

This guide moves beyond standard textbook protocols, offering field-tested strategies to maximize yield and purity. We focus on two primary routes: Classical Dialkylation (Route A) and Pd-Catalyzed


-Arylation  (Route B).

Module 1: Route Selection Strategy

Before troubleshooting, ensure you are using the route best suited to your available precursors and scale.

Decision Matrix: Route A vs. Route B

RouteSelection cluster_A Route A Challenges cluster_B Route B Challenges Start Start: Precursor Availability Q1 Do you have 2-(4-bromo-2-methoxyphenyl)acetic acid/ester? Start->Q1 Q2 Do you have 1-iodo-4-bromo-2-methoxybenzene? Q1->Q2 No RouteA Route A: Classical Dialkylation (High Reagent Load, Lower Cost) Q1->RouteA Yes Q2->RouteA No (Synthesize Acetate First) RouteB Route B: Pd-Catalyzed Alpha-Arylation (High Precision, Higher Cost) Q2->RouteB Yes RiskA Risk: Mono-methylation impurity Risk: Difficult Hydrolysis RouteA->RiskA RiskB Risk: Br/I Scrambling Risk: Catalyst Deactivation RouteB->RiskB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and risk tolerance.

Module 2: Optimizing Route A (Classical Dialkylation)

The Workflow: Ar-CH2-COOEt + 2 MeI + Base


Ar-C(Me)2-COOEt

Ar-C(Me)2-COOH
Critical Yield Bottleneck: The Mono-Methyl Impurity

The most common yield loss in this route is the incomplete conversion to the gem-dimethyl product, leaving ~10-15% of the mono-methylated species. Separating these is difficult due to similar


 values.

Troubleshooting Protocol:

IssueDiagnosisCorrective ActionMechanism
Incomplete Methylation HPLC shows mono-methyl peak (~10%).Switch Base: Use NaH (2.5 eq) instead of alkoxides. Solvent: Use anhydrous DMF or THF/DMPU .The second deprotonation is slower due to steric hindrance from the ortho-methoxy group. A stronger, irreversible base (NaH) drives the enolate formation.
O-Alkylation Product mass is correct but NMR is wrong (Enol ether).Temperature Control: Add MeI at 0°C , then warm to RT.Kinetic control favors C-alkylation. High temps during addition favor O-alkylation (hard/soft acid-base theory).
Runaway Exotherm Dark reaction mixture; tar formation.Stepwise Addition: Add NaH in portions. Dilute MeI in THF.The deprotonation is highly exothermic. Heat degrades the sensitive aryl bromide.
Expert Tip: The "One-Pot" Strategy

Do not attempt to isolate the mono-methyl intermediate. Perform a double deprotonation strategy:

  • Suspend NaH (2.5 eq) in THF at 0°C.

  • Add the phenylacetate dropwise. Stir 30 min (Generation of dianion is unlikely here, but deep deprotonation ensures readiness).

  • Add MeI (2.5 - 3.0 eq) very slowly.

  • Crucial: If the reaction stalls, add a catalytic amount (10 mol%) of 18-crown-6 to chelate the sodium and expose the "naked" enolate.

Module 3: Optimizing Route B (Pd-Catalyzed -Arylation)

The Workflow: 1-iodo-4-bromo-2-methoxybenzene + Methyl Isobutyrate + Pd Cat


Ar-C(Me)2-COOMe

This route installs the gem-dimethyl group pre-formed, avoiding the alkylation struggle. However, the challenge is Chemoselectivity . You must couple at the Iodo position without touching the Bromo position.

Chemoselectivity Guide

Q: My reaction is dehalogenating the bromine. How do I stop this? A: This is caused by "over-active" catalytic systems or incorrect ligand choice.

  • The Precursor: You must use the Iodo precursor. The bond dissociation energy difference between C-I and C-Br allows the Pd(0) to insert oxidatively into the C-I bond selectively.

  • The Catalyst: Use Pd(dba)2 or Pd2(dba)3 . Avoid Pd(OAc)2 if possible to reduce induction time.

  • The Ligand (The Key): Use P(tBu)3 (Tri-tert-butylphosphine) or Q-Phos .[1]

    • Why? These bulky, electron-rich ligands facilitate rapid oxidative addition (at the Iodo site) and reductive elimination, but their bulk helps prevent the catalyst from engaging the more sterically hindered/less reactive Bromo site effectively under mild conditions [1].

  • The Base: Use NaHMDS or LiHMDS . Avoid alkoxides like tBuOK, which can promote hydrodehalogenation via radical pathways.

Protocol Snapshot:

  • Catalyst: 1 mol% Pd(dba)2[1]

  • Ligand: 1.1 mol% P(tBu)3

  • Solvent: THF or Toluene (degassed)

  • Temp: Room Temperature to 50°C (Do not overheat).

Module 4: The Hydrolysis Bottleneck (Critical)

Users often report: "I made the ester, but it won't hydrolyze to the acid. Refluxing in NaOH/Water just returns starting material."

The Physics of Failure: The gem-dimethyl group creates a "steric wall." The ortho-methoxy group reinforces this wall. Water is a poor nucleophile for attacking this shielded carbonyl carbon.

High-Yield Hydrolysis Protocols
Method A: The "Anhydrous Hydroxide" Method (Recommended)

Recent literature suggests that hydroxide reactivity is vastly improved in non-aqueous solvents where solvation shells don't inhibit the ion [2].

  • Reagents: NaOH (5 eq), Methanol (10%), Dichloromethane (90%).

  • Procedure: Dissolve ester in DCM/MeOH. Add powdered NaOH. Stir at reflux.

  • Why it works: In DCM, the hydroxide ion is "naked" and far more nucleophilic than in water.

Method B: High-Temperature Glycolysis (For stubborn cases)
  • Reagents: KOH (10 eq), Ethylene Glycol.

  • Procedure: Heat to 160-180°C .

  • Warning: Monitor for decarboxylation. The high boiling point of glycol forces the reaction, but the 4-bromo group is at risk of elimination if heated too long.

Method C: Dealkylation (If using Methyl Ester)

If saponification fails, switch mechanisms from nucleophilic attack (at Carbonyl) to nucleophilic attack (at Methyl).

  • Reagent: TMSI (Trimethylsilyl iodide) or LiI in Pyridine.

  • Mechanism:

    
     attack on the ester methyl group, cleaving the O-Me bond to leave the carboxylate. This completely bypasses the steric hindrance at the carbonyl [3].
    

Module 5: Troubleshooting Flowchart (Interactive)

Troubleshooting Problem Identify Problem P1 Low Yield (Alkylation Step) Problem->P1 P2 Ester won't Hydrolyze Problem->P2 P3 Loss of Bromine (Pd Route) Problem->P3 Sol1 Check Mono-methyl peak. If present -> Use NaH/DMF + 18-crown-6 P1->Sol1 Sol2 Switch to Anhydrous Hydrolysis (NaOH in DCM/MeOH) OR TMSI Deprotection P2->Sol2 Sol3 Switch Ligand to P(tBu)3 Lower Temp < 50°C Use Iodo-precursor P3->Sol3

Figure 2: Rapid diagnostic workflow for common yield-limiting factors.

FAQ: Common User Questions

Q: Can I use the nitrile intermediate (2-(4-bromo-2-methoxyphenyl)-2-methylpropanenitrile) instead of the ester? A: Avoid if possible. While nitriles are easier to alkylate, the hydrolysis of a sterically hindered gem-dimethyl nitrile to an acid is notoriously difficult, often requiring H2SO4 at 140°C, which will likely degrade your methoxy group or hydrolyze the aromatic bromide. Stick to the ester.[2][3]

Q: Why is the ortho-methoxy group lowering my yield? A: Electronic effects. The methoxy group is electron-donating (by resonance), making the aromatic ring electron-rich. However, in the alkylation step, its primary impact is steric . It blocks the approach of the electrophile (MeI) and the base. You must increase reaction times and agitation compared to a standard phenylacetic acid.

Q: I see a "dimer" impurity in the Pd-catalyzed route. What is it? A: This is likely the homocoupling product (Biaryl). It occurs if the transmetallation step is slow or if oxygen is present. Ensure rigorous degassing (sparge with Argon for 20 mins) and consider adding a radical scavenger if the problem persists.

References

  • Hartwig, J. F., et al. (2003). "Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions."[1] Journal of the American Chemical Society. Link

  • Theodorou, V., et al. (2018).[4][5] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc. Link

  • Jung, M. E., & Lyster, M. A. (1977). "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." Journal of the American Chemical Society. (Standard Reference for TMSI deprotection).
  • Albéniz, A. C., & Espinet, P. (2006). "Palladium-Catalyzed Coupling Reactions of Aryl Halides." Current Organic Chemistry. (Review of chemoselectivity in cross-coupling).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-2-methoxyphenyl derivatives and Methyl Iodide before handling.

Sources

common side products in the synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Executive Summary & Molecule Overview

Target Molecule: 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid CAS: (Analogous to 32454-35-6 but with o-OMe substitution) Primary Application: Key intermediate for SGLT2 inhibitors, PPAR agonists, and antihistamine derivatives.[1][2]

Technical Context: Synthesizing


-dimethyl aryl acids is synthetically non-trivial due to the formation of a quaternary carbon center.[1][2] In this specific molecule, the ortho-methoxy group  introduces significant steric hindrance and electronic donation, complicating both the alkylation (via electronic deactivation of the benzylic position) and the subsequent hydrolysis (via steric blocking).

This guide addresses the three most critical failure points:

  • Incomplete Alkylation: Formation of mono-methyl impurities.[1][2]

  • Hydrolysis Stalling: The "Amide Trap" caused by steric bulk.[1][2]

  • Halogen/Ether Instability: Debromination or demethylation under harsh conditions.[1][2]

Synthetic Pathway & Impurity Map

The following flowchart illustrates the standard "Nitrile Route" (preferred for hindered substrates) and the critical divergence points where side products are generated.

SynthesisPath Start Starting Material: 4-Bromo-2-methoxybenzyl cyanide Step1 Step 1: Dialkylation (MeI, NaH/KOtBu, THF/DMF) Start->Step1 Inter1 Intermediate: Gem-dimethyl Nitrile Step1->Inter1 2.2 eq MeI Side1 Impurity A (Mono-methyl): 2-(4-bromo-2-methoxyphenyl)propanenitrile Step1->Side1 Insufficient Base/MeI Step2 Step 2: Hydrolysis (KOH, Ethylene Glycol, 150°C) Inter1->Step2 Side2 Impurity B (Amide): Primary Amide (Incomplete Hydrolysis) Step2->Side2 Steric Hindrance Side3 Impurity C (Des-bromo): Debrominated Acid Step2->Side3 Metal Contam. / Radical Final Target Product: 2-(4-bromo-2-methoxyphenyl)- 2-methylpropanoic acid Step2->Final Full Conv.

Figure 1: Synthetic workflow highlighting the origin of Impurities A (Mono-methyl), B (Amide), and C (Des-bromo).

Troubleshooting Guide: Common Side Products

Issue 1: The "Mono-Methyl" Impurity (Impurity A)

Symptom: LCMS shows a peak with M-14 relative to the target intermediate.[1][2] Identity: 2-(4-bromo-2-methoxyphenyl)propanenitrile (or propanoic acid if hydrolyzed).[1][2] Root Cause: The ortho-methoxy group donates electron density to the ring, destabilizing the benzylic anion required for the second methylation.[2] The second alkylation is significantly slower than the first.[2]

ParameterRecommendationScientific Rationale
Base Choice Use NaH or KOtBu (Avoid NaOH/Phase Transfer)A stronger base is required to deprotonate the mono-methylated species, which is less acidic than the starting benzyl cyanide due to the inductive effect of the added methyl group.[1][2]
Stoichiometry 2.5 - 3.0 eq Methyl IodideExcess MeI drives the kinetics.[1][2] The mono-methyl anion is sterically crowded; "flooding" the reaction with electrophile ensures completion.[1][2]
Temperature Start at 0°C , warm to RT Prevent "runaway" exotherms that degrade the base, but ensure enough energy (RT) to overcome the steric barrier for the second methyl addition.
Issue 2: The "Amide Trap" (Impurity B)

Symptom: Reaction stalls.[1][2] LCMS shows M-1 mass (Amide and Acid have similar masses in ESI-, check retention time) or NMR shows broad NH2 protons.[1][2] Identity: 2-(4-bromo-2-methoxyphenyl)-2-methylpropanamide.[1][2] Root Cause: Steric Hindrance.[1][2] The gem-dimethyl group and the ortho-methoxy group create a "hydrophobic pocket" around the nitrile carbon.[1][2] Standard aqueous hydrolysis (NaOH/H2O, 100°C) often stops at the amide because water cannot attack the carbonyl effectively.

Protocol Adjustment (High-Temperature Glycolysis):

  • Solvent: Switch from Methanol/Water to Ethylene Glycol .[1][2]

  • Base: Use KOH pellets (4-5 eq) .

  • Temperature: Heat to 140-150°C .

  • Mechanism: Ethylene glycol allows for a higher reaction temperature (boiling point ~197°C) compared to water/alcohol.[1][2] The high temperature provides the activation energy needed to force the hydroxide attack on the hindered amide.[2]

Issue 3: Debromination (Impurity C)

Symptom: Product mass is M-79/81.[1][2] Identity: 2-(2-methoxyphenyl)-2-methylpropanoic acid.[1][2] Root Cause:

  • Radical path: If using NaH in DMF at high temperatures, trace transition metals can catalyze radical debromination.[1][2]

  • Lithium-Halogen Exchange: If using LDA/n-BuLi for alkylation.[1][2]

Prevention:

  • Avoid Lithiated Bases: Do not use n-BuLi. The bromine at the para position is highly susceptible to Lithium-Halogen exchange.[1][2] Stick to NaH or KOtBu.

  • Solvent Purity: Use distilled DMF or THF to remove trace metals.[1][2]

  • Radical Scavenger: If debromination persists during methylation, add a radical scavenger like TEMPO (1 mol%) or perform the reaction in the dark.

Quantitative Data: Impurity Profile

ImpurityRelative Retention Time (RRT)*Mass Shift (ESI)Origin StepRemoval Strategy
Mono-methyl ~0.85[M-H]- = 271/273AlkylationDifficult to separate.[1][2] Must drive reaction to completion.
Amide ~0.92[M+H]+ = 286/288HydrolysisAcid/Base extraction.[1][2] The amide is neutral; the product is acidic.[1][2]
Des-bromo ~0.60[M-H]- = 207AnyCrystallization (Hexane/EtOAc).[1][2]
Phenol ~0.55[M-H]- = 271/273HydrolysisAvoid HBr/HI.[1][2] Use alkaline hydrolysis.[1][2]

*RRT values are approximate for C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Frequently Asked Questions (FAQ)

Q1: Can I use the ester route (starting from methyl 2-(4-bromo-2-methoxyphenyl)acetate) instead of the nitrile? A: Yes, but it is generally less preferred for this specific substrate.[1][2]

  • Reason: The ortho-methoxy group makes the ester carbonyl crowded.[1][2] Alkylating an ester requires LDA or LiHMDS.[1][2] As noted in "Issue 3," using Lithium bases with an aryl bromide carries a high risk of Lithium-Halogen exchange , leading to significant debromination (10-15%).[1] The nitrile route allows the use of thermodynamically stronger but non-nucleophilic bases (like NaH) that do not attack the bromine.

Q2: My hydrolysis reaction turned black/tarry. What happened? A: You likely used H2SO4/Acetic Acid (Acidic Hydrolysis) at high temperatures.[1][2]

  • Explanation: The methoxy group is acid-sensitive.[1][2] High-temperature acidic conditions can cleave the methyl ether (forming the phenol) or cause polymerization of the electron-rich aromatic ring.[1][2]

  • Solution: Always use Alkaline Hydrolysis (KOH/Ethylene Glycol) .[1][2] It is chemically compatible with both the aryl bromide and the methoxy ether.[2]

Q3: How do I remove the unreacted nitrile if the hydrolysis is incomplete? A: Use an Acid-Base Extraction Workup :

  • Dilute reaction mixture with water.

  • Extract with Ethyl Acetate (Organic Layer 1).[1][2] Discard this layer (contains unreacted nitrile and amide).[1][2]

  • Acidify the aqueous layer to pH 1-2 with HCl.[1][2][3]

  • Extract again with Ethyl Acetate (Organic Layer 2).[1][2]

  • This second organic layer contains your target acid product, free from neutral precursors.[1][2]

References

  • General Synthesis of Gem-Dimethyl Aryl Acids (Fexofenadine Precursors)

    • Title: Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.[1][2][3][4][5][6]

    • Source: European Patent EP2532644A1.[1][2]

    • URL
    • Relevance: Establishes the baseline protocol for bromophenyl-isobutyric acid synthesis, which serves as the scaffold for this guide.
  • Methylation of Arylacetonitriles

    • Title: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Analogous Protocol).
    • Source: BenchChem Technical Support Protocols.[1][2][7][8]

  • Steric Hindrance in Hydrolysis

    • Title: Steric effects in the hydrolysis of nitriles and amides.[1][2]

    • Source:Journal of Organic Chemistry (Classic Mechanistic Principles).[1][2]

    • Context: Supports the requirement for high-temperature glycolysis (150°C) for hindered ortho-substituted nitriles.[1][2]

  • Lithium-Halogen Exchange Risks

    • Title: Lithium–Halogen Exchange vs. Deprotonation in Functionalized Arenes.[1][2]

    • Source:Chemical Reviews.
    • Context: Validates the recommendation to avoid LDA/BuLi in the presence of aryl bromides.

Sources

Technical Support Center: Safe Handling and Storage of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This guide provides comprehensive safety protocols and troubleshooting information for researchers, scientists, and drug development professionals working with 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid (CAS No. Not Found). As a halogenated aromatic carboxylic acid, this compound requires specific handling and storage procedures to ensure laboratory safety and experimental integrity. This document is structured to provide quick answers and in-depth protocols to address issues you may encounter.

Section 1: Core Safety Data Summary

This table summarizes the critical safety information for quick reference. Always consult the full Safety Data Sheet (SDS) for comprehensive details.

Hazard ClassificationHandling & StorageFirst Aid Measures
Acute Toxicity, Oral (Potential) : May be harmful if swallowed.[1]Engineering Controls : Handle exclusively in a chemical fume hood.[2][3][4][5]Skin Contact : Wash immediately with plenty of soap and water for at least 15 minutes.[3][5][6]
Skin Irritation/Corrosion : Causes skin irritation; as an acid, it is potentially corrosive.[7][8][9]PPE : Nitrile or neoprene gloves, chemical splash goggles, face shield, and a lab coat are mandatory.[10][11][12]Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[7][8]
Eye Damage/Irritation : Causes serious eye irritation.[7][9]Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][8]Inhalation : Move the person to fresh air. Seek medical attention if symptoms occur.[6][7]
Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[9]Segregation : Store away from bases, oxidizing agents, and reactive metals.[13][14][15]Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][8]
Section 2: Frequently Asked Questions (FAQs)
2.1 Personal Protective Equipment (PPE)

Question: What is the absolute minimum PPE required for handling this compound?

Answer: The mandatory PPE includes chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a full-length lab coat.[10][11] Given the compound is a solid powder, a face shield is also strongly recommended to protect against accidental splashes or dust dispersion.[10][16] All work should be performed in closed-toe shoes.[2]

Question: When is respiratory protection necessary?

Answer: Respiratory protection is required when there is a risk of inhaling airborne particles.[17] This is most critical when weighing or transferring the powdered solid outside of a certified chemical fume hood, or if you are cleaning up a significant spill. The goal is to prevent the fine powder from entering your respiratory tract, where it can cause irritation.[9]

2.2 Safe Handling & Laboratory Practices

Question: Where is the safest place to conduct experiments with this compound?

Answer: All manipulations of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, especially handling the solid form, should be performed inside a certified chemical fume hood.[2][3][4] This engineering control is your primary line of defense against inhalation of dust and exposure to any potential vapors.[2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7][14]

Question: What specific precautions should I take when weighing the powder?

Answer: When weighing the compound, do so within the fume hood. Use a disposable weigh boat or creased weighing paper to facilitate transfer and minimize loss. Handle the container and spatula carefully to avoid generating airborne dust. After weighing, gently tap the spatula to remove excess powder and decontaminate it. Tightly reseal the main container immediately after use.[8]

2.3 Storage Requirements

Question: How should I store the main container of this chemical?

Answer: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][8] It is crucial to store it in a dedicated corrosives or acid cabinet.[14][18] Because acid fumes can corrode metal over time, cabinets made of wood or polyethylene are preferred for long-term storage.[18][19]

Question: What other chemicals MUST be kept separate from this compound?

Answer: Segregation is critical to prevent dangerous reactions. You must store this compound separately from:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): As an acid, it will react with bases, potentially violently and exothermically.[13][14][15]

  • Strong Oxidizing Agents (e.g., nitric acid, peroxides): Mixing organic compounds with strong oxidizers can create a fire or explosion hazard.[8][15][20]

  • Reactive Metals (e.g., sodium, potassium, magnesium): Acids can react with these metals to produce flammable hydrogen gas.[13][14]

2.4 First Aid & Emergency Exposure

Question: What is the immediate response for skin or eye contact?

Answer:

  • For skin contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[3][5][6] Seek medical attention if irritation persists.[5]

  • For eye contact: This is a medical emergency. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if you can do so easily. You must seek immediate medical attention.[8]

Section 3: Troubleshooting Guides
3.1 Spill Response Protocol

Scenario: I've spilled the compound on the lab bench.

Answer: The response depends on the form and size of the spill. Do not proceed if you feel unsafe or are not trained; in that case, evacuate and alert your supervisor.

Experimental Protocol: Small Spill Cleanup

  • Step 1: Assess and Secure the Area.

    • Alert personnel in the immediate vicinity. Ensure the spill is not near a source of ignition.

  • Step 2: Don Appropriate PPE.

    • At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.

  • Step 3: Contain and Clean.

    • If the spill is a solid powder: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep the material into a plastic dustpan and place it into a clearly labeled, sealable container for hazardous waste.[7][21]

    • If the spill is a solution: Create a dike around the spill using an inert absorbent material like sand, vermiculite, or a universal spill absorbent.[21][22] Slowly sprinkle a weak base, such as sodium bicarbonate or soda ash, over the spill from the outside in to neutralize the acid.[21][23][24] When fizzing subsides, check the pH with litmus paper to ensure it is between 6 and 8.[21][22]

  • Step 4: Final Decontamination.

    • Once the material is collected, wipe the spill area with a wet sponge or paper towels and soap and water.[21][22]

  • Step 5: Waste Disposal.

    • Place all contaminated materials (gloves, paper towels, absorbent) into a sealed bag or container.[25] Dispose of all materials as halogenated organic waste.[26][27]

3.2 Waste Disposal Protocol

Scenario: My experiment is complete. How do I dispose of the waste?

Answer: As a brominated organic compound, this chemical and all materials contaminated with it must be disposed of as halogenated organic waste .[27] Improper segregation can lead to dangerous reactions and significantly increases disposal costs.[28]

Experimental Protocol: Waste Segregation and Disposal

  • Step 1: Identify All Waste Streams.

    • This includes excess solid compound, solutions containing the compound, and contaminated lab supplies (e.g., gloves, weigh boats, pipette tips, paper towels).

  • Step 2: Use Designated Waste Containers.

    • Collect all liquid waste containing the compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[26][29]

    • Collect all solid contaminated waste in a separate, sealed, and clearly labeled "Solid Halogenated Waste" bag or container.

  • Step 3: Do NOT Mix Waste Streams.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste (like acetone or hexane).[28]

    • Never dispose of this chemical down the drain.[27]

    • Do not mix acidic waste with basic waste in the same container.[26]

  • Step 4: Arrange for Pickup.

    • Ensure waste containers are tightly sealed and stored in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup.

Section 4: Workflow Visualization

The following diagrams illustrate the key decision-making and handling processes for this compound.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Receipt Receive Container Inspect Inspect for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Store Store in Ventilated Acid Cabinet Log->Store Segregate Segregate from Bases & Oxidizers Store->Segregate DonPPE Don PPE (Gloves, Goggles, Coat) Segregate->DonPPE Retrieve for Use FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Solid FumeHood->Weigh Experiment Perform Experiment Weigh->Experiment CollectWaste Collect Waste Experiment->CollectWaste Generate Waste SegregateWaste Segregate as 'Halogenated Waste' CollectWaste->SegregateWaste LabelWaste Label Container SegregateWaste->LabelWaste Dispose Arrange for EHS Pickup LabelWaste->Dispose

Caption: Chemical Lifecycle Workflow.

G action_node action_node end_node end_node Spill Spill Occurs IsSafe Feel safe to clean up? Spill->IsSafe IsSolid Is the spill a solid powder? Cover Gently cover with damp paper towel IsSolid->Cover Yes Dike Contain with absorbent dike IsSolid->Dike No (Solution) IsSafe->IsSolid Yes Evacuate Evacuate Area Notify Supervisor IsSafe->Evacuate No Sweep Sweep into waste container Cover->Sweep Decontaminate Decontaminate Area with Soap & Water Sweep->Decontaminate Neutralize Neutralize with Sodium Bicarbonate Dike->Neutralize Absorb Absorb residue Neutralize->Absorb Absorb->Decontaminate Dispose Dispose of all materials as Halogenated Waste Decontaminate->Dispose

Sources

Technical Support Center: Monitoring the Synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid. It offers practical, field-tested advice on monitoring the reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), complete with troubleshooting protocols and frequently asked questions. Our focus is on ensuring scientific integrity and providing a self-validating framework for your experimental work.

Synthesis Overview: A Common Synthetic Route

The synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid typically involves a two-step process. The first step is a Grignard reaction between a protected 2,4-dibromoanisole derivative and a ketone (e.g., acetone) to form a tertiary alcohol. The second step involves the oxidation of this tertiary alcohol to the desired carboxylic acid.

Accurate monitoring of each step is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Both TLC and HPLC are powerful analytical techniques for this purpose.

Reaction and Monitoring Workflow

The following diagram illustrates the general synthetic and analytical workflow.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_monitoring Analytical Monitoring Start 2,4-Dibromoanisole Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reaction Reaction with Acetone Grignard_Formation->Grignard_Reaction Tertiary_Alcohol 2-(4-bromo-2-methoxyphenyl)propan-2-ol Grignard_Reaction->Tertiary_Alcohol TLC TLC Monitoring Grignard_Reaction->TLC In-process check Oxidation Oxidation Tertiary_Alcohol->Oxidation Final_Product 2-(4-bromo-2-methoxyphenyl)-2- methylpropanoic acid Oxidation->Final_Product Oxidation->TLC In-process check HPLC HPLC Analysis Final_Product->HPLC Purity & Quantification

Caption: General workflow for synthesis and monitoring.

Thin-Layer Chromatography (TLC) Monitoring: A Rapid Visual Guide

TLC is an indispensable tool for the real-time, qualitative monitoring of your reaction. It allows for a quick assessment of the consumption of starting materials and the formation of products.

Recommended TLC Protocol
ParameterRecommendationRationale
Stationary Phase Silica gel 60 F254 platesSilica gel is a versatile and commonly used stationary phase for separating moderately polar organic compounds. The F254 indicator allows for visualization under UV light.
Mobile Phase (Eluent) 20-40% Ethyl Acetate in HexaneThis solvent system provides good separation for the starting materials, intermediate, and product. The polarity can be adjusted based on the observed separation.
Sample Preparation Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).Direct spotting of a concentrated reaction mixture can lead to streaking and poor separation[1][2].
Visualization 1. UV light (254 nm)2. Potassium permanganate (KMnO4) stainAromatic compounds will be visible under UV light. The KMnO4 stain is useful for visualizing the alcohol intermediate, which will appear as a yellow spot on a purple background.
Interpreting Your TLC Plate

A typical TLC plate for monitoring the oxidation step would look like this:

  • Lane 1 (Starting Material - SM): A single spot corresponding to the tertiary alcohol.

  • Lane 2 (Co-spot - SM + Reaction Mixture): Two spots if the reaction is incomplete, one for the starting material and one for the product.

  • Lane 3 (Reaction Mixture - RXN): A spot corresponding to the product (carboxylic acid) and potentially a spot for the unreacted starting material.

The carboxylic acid product is more polar than the alcohol intermediate and will therefore have a lower Retention Factor (Rf) value.

TLC Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Streaking of spots - Sample is too concentrated.- The chosen solvent system is too polar.- Dilute the sample before spotting[1][2].- Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate).
Spots remain at the baseline - The mobile phase is not polar enough to move the compounds.- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
All spots run to the solvent front - The mobile phase is too polar.- Decrease the polarity of the mobile phase.
No spots are visible - The sample concentration is too low.- The compounds do not absorb UV light and a stain was not used.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications[2].- Use a chemical stain like potassium permanganate.
Uneven solvent front - The edge of the TLC plate is touching the side of the developing chamber or filter paper.[2][3]- Ensure the plate is centered in the chamber and not in contact with the sides.

High-Performance Liquid Chromatography (HPLC) Analysis: For Purity and Quantification

HPLC is a more quantitative technique used to determine the purity of the final product and to identify and quantify any impurities.

Recommended HPLC Protocol
ParameterRecommendationRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)C18 columns are widely used for the separation of a broad range of organic molecules, including aromatic carboxylic acids[4].
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is recommended for optimal separation of the product from potential impurities. Formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape[5].
Gradient Program Start with a lower percentage of Acetonitrile (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 10-15 minutes.This allows for the elution of both more polar and less polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring in the molecule allows for strong UV absorbance at this wavelength.
Sample Preparation Dissolve a small amount of the crude or purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.Filtering the sample prevents particulates from clogging the column.
Common Impurities to Monitor
  • Unreacted Tertiary Alcohol: The starting material for the oxidation step.

  • Isomeric Impurities: Such as 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoic acid, which can arise from the initial Grignard reaction if the starting material is not regioselectively pure[6][7].

  • Side-products from the Grignard reaction: Biphenyl is a common side product in Grignard reactions involving bromobenzene derivatives.[8]

HPLC Troubleshooting Guide

HPLC_Troubleshooting cluster_tailing Peak Tailing Causes & Solutions cluster_fronting Peak Fronting Causes & Solutions cluster_resolution Poor Resolution Causes & Solutions Problem HPLC Issue Observed Peak_Tailing Peak Tailing Problem->Peak_Tailing Peak_Fronting Peak Fronting Problem->Peak_Fronting Poor_Resolution Poor Resolution Problem->Poor_Resolution Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks Tailing_Cause1 Secondary interactions with residual silanols on the column. Peak_Tailing->Tailing_Cause1 Tailing_Cause2 Column overload. Peak_Tailing->Tailing_Cause2 Fronting_Cause1 Sample solvent stronger than mobile phase. Peak_Fronting->Fronting_Cause1 Fronting_Cause2 Column overload. Peak_Fronting->Fronting_Cause2 Resolution_Cause1 Inadequate separation power of the mobile phase. Poor_Resolution->Resolution_Cause1 Resolution_Cause2 Column degradation. Poor_Resolution->Resolution_Cause2 Tailing_Solution1 Lower mobile phase pH (e.g., add 0.1% formic or trifluoroacetic acid). Tailing_Cause1->Tailing_Solution1 Tailing_Solution2 Dilute the sample. Tailing_Cause2->Tailing_Solution2 Fronting_Solution1 Dissolve sample in mobile phase. Fronting_Cause1->Fronting_Solution1 Fronting_Solution2 Dilute the sample. Fronting_Cause2->Fronting_Solution2 Resolution_Solution1 Optimize the gradient program (slower gradient). Resolution_Cause1->Resolution_Solution1 Resolution_Solution2 Replace the column. Resolution_Cause2->Resolution_Solution2

Caption: HPLC troubleshooting decision tree.

  • Peak Tailing: This is often observed for acidic compounds and can be caused by interactions with the silica support of the column.[9] Adding a small amount of acid to the mobile phase can help to protonate the analyte and residual silanols, leading to a more symmetrical peak shape.

  • Peak Fronting: This can be a sign of column overload, where too much sample has been injected.[10][11] Diluting the sample is the most straightforward solution.[11]

  • Poor Resolution: If the peak of interest is not well-separated from impurities, adjusting the gradient profile of the mobile phase can improve separation. A shallower gradient can often enhance resolution.

  • Ghost Peaks: These are unexpected peaks that may appear in the chromatogram. They can be caused by contaminants in the mobile phase or carryover from a previous injection. Flushing the system and injecting a blank run can help to identify the source of the contamination.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What should I do?

A1: Grignard reactions are notoriously sensitive to moisture.[8][12] Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[12] If the reaction still doesn't start, a small crystal of iodine can be added to activate the magnesium surface.

Q2: My TLC shows multiple spots for my final product. What could they be?

A2: This could indicate the presence of isomeric impurities that were carried through from the Grignard reaction.[6][7] It is also possible that some of the starting tertiary alcohol remains. HPLC analysis is recommended to identify and quantify these impurities.

Q3: How can I improve the yield of the oxidation step?

A3: The choice of oxidizing agent and reaction conditions are critical. Common oxidizing agents for tertiary alcohols include strong oxidants like potassium permanganate or chromium-based reagents.[13][14] However, milder and more selective methods are also available.[15] Ensure you are using the correct stoichiometry of the oxidant and that the reaction is allowed to proceed to completion, as monitored by TLC.

Q4: The retention time of my product is shifting between HPLC runs. Why?

A4: Fluctuations in column temperature, mobile phase composition, and flow rate can all lead to shifts in retention time. Ensure your HPLC system is properly equilibrated and that the mobile phase is well-mixed and degassed.

Q5: Can I use TLC to quantify the purity of my product?

A5: While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the product spot to those of known standards. However, for accurate quantification, HPLC is the preferred method.

References

  • Vertex AI Search. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Journal of Agricultural and Food Chemistry. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Merck. (n.d.).
  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Medium. (2023, November 13).
  • Eureka | Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
  • Bitesize Bio. (2025, June 3).
  • University of Rochester. (n.d.). Troubleshooting: TLC - Chemistry.
  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Journal of the Chemical Society of Pakistan. (2007, August). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl.
  • SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Chemguide. (n.d.).
  • Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?
  • Experiment 25 – The Grignard Reaction. (n.d.).
  • PMC. (2020, May 1). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone.
  • Bartleby. (2021, July 19). How can you monitor the progress of a Grignard reaction?
  • Study Mind. (n.d.).
  • ADICHEMISTRY. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Beyond Labz. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
  • Organic Chemistry Portal. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of Step 3. 1-Cyano-2-(4-methoxy-2-bromo-phenyl)-propane.
  • OpenStax. (2023, September 20). 17.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (2025, August 5). Two‐Stage Fractionation of a Mixture of 10 Pesticides by TLC and HPLC.
  • CymitQuimica. (n.d.). CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid.
  • Benchchem. (n.d.).
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • MDPI. (2022, January 17). Significance of Chromatographic Techniques in Pharmaceutical Analysis.
  • TCI Chemicals. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic Acid | 32454-35-6.
  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
  • SIELC Technologies. (n.d.). HPLC Analysis of 2,4,5-T on Mixed-Mode Columns.
  • Sigma-Aldrich. (n.d.). 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid.

Sources

optimization of reaction conditions for 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthesis.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific issues that may arise during the synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid. We will explore potential problems, their underlying causes, and provide actionable solutions.

A common and effective strategy for this synthesis involves a Grignard reaction with 2,4-dibromoanisole followed by carboxylation. The following troubleshooting guide is structured around this approach.

Issue 1: Low Yield or Failure of Grignard Reagent Formation

Question: I am not observing the formation of the Grignard reagent from 2,4-dibromoanisole, or the yield is consistently low. What are the likely causes and how can I fix this?

Answer: The successful formation of a Grignard reagent is highly sensitive to the reaction conditions. Here are the most common culprits and their solutions:

  • Moisture or Protic Solvents: Grignard reagents are extremely reactive towards protic sources like water, alcohols, and even trace atmospheric moisture.[1] This is the most frequent cause of failure.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether). Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Inactive Magnesium Surface: Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating.[1]

    • Solution: Activate the magnesium turnings before or during the reaction. Common activation methods include:

      • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The reaction of these activators with magnesium will clean the surface.[1]

      • Ultrasonication: Using an ultrasonic bath can help to dislodge the oxide layer and initiate the reaction.

  • Improper Reaction Temperature: The initiation of a Grignard reaction can be sluggish at low temperatures, while higher temperatures can promote side reactions.

    • Solution: Gentle warming may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic, and you may need to cool the flask to maintain a gentle reflux.

  • Incorrect Reagent Stoichiometry: An incorrect ratio of magnesium to the aryl halide can lead to incomplete conversion.

    • Solution: Use a slight excess of magnesium (typically 1.1-1.5 equivalents) to ensure complete consumption of the 2,4-dibromoanisole.

Issue 2: Poor Regioselectivity in Grignard Formation

Question: My Grignard reaction with 2,4-dibromoanisole is not selective, leading to a mixture of isomers. How can I improve the regioselectivity to favor the formation of (4-bromo-2-methoxyphenyl)magnesium halide?

Answer: Achieving high regioselectivity in the Grignard formation from polyhalogenated aromatics is a known challenge. The methoxy group in 2,4-dibromoanisole directs the metal-halogen exchange.

  • Understanding the Directing Effect: The methoxy group can act as a directing group, favoring the formation of the Grignard reagent at the ortho position (C2). However, steric hindrance can play a role.

  • Optimizing Reaction Conditions: Recent advancements have shown that the choice of Grignard reagent for the bromine-magnesium exchange and the reaction conditions are critical for directing the site of metal-halogen exchange.[2]

    • Solution: For selective formation of the Grignard reagent at the C2 position, consider using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).[2] This reagent has been shown to improve regioselectivity in similar systems.[2] The reaction should be carried out in an anhydrous ethereal solvent like THF at a controlled temperature, for instance, 25°C.[2]

Issue 3: Low Yield During Carboxylation Step

Question: After successfully forming the Grignard reagent, the subsequent carboxylation with carbon dioxide gives a low yield of the desired carboxylic acid. What could be going wrong?

Answer: The carboxylation step, while seemingly straightforward, has its own set of potential pitfalls.

  • Inefficient CO2 Delivery: The Grignard reagent is a strong nucleophile and will react with CO2. However, inefficient delivery of CO2 can lead to side reactions.

    • Solution: Instead of bubbling CO2 gas through the solution, which can be inefficient, pour the Grignard solution onto a large excess of freshly crushed dry ice (solid CO2). This ensures a high concentration of CO2 and a low temperature, which minimizes side reactions.

  • Reaction with Unreacted Starting Material: If the Grignard formation was incomplete, the unreacted magnesium could react with the newly formed carboxylic acid salt during workup.

    • Solution: Ensure the Grignard formation has gone to completion before proceeding with carboxylation.

  • Premature Quenching: If the Grignard reagent comes into contact with a protic source before reacting with CO2, it will be quenched.

    • Solution: Maintain strictly anhydrous and inert conditions until the carboxylation is complete.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in the starting material?

The methoxy group (-OCH3) is an electron-donating group. In the context of electrophilic aromatic substitution, it is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of Grignard reagent formation from 2,4-dibromoanisole, its electronic and steric effects influence the regioselectivity of the bromine-magnesium exchange.

Q2: Are there alternative synthetic routes to 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid?

Yes, other synthetic strategies could be employed:

  • Bromination of a Precursor: One could synthesize 2-(2-methoxyphenyl)-2-methylpropanoic acid and then perform a regioselective bromination. However, controlling the bromination to exclusively yield the 4-bromo isomer can be challenging, often resulting in a mixture of isomers that require careful purification.[3][4][5]

  • Alkylation of a Phenol: Another approach is the Williamson ether synthesis, where 4-bromo-2-methoxyphenol is deprotonated and reacted with an ester of 2-bromo-2-methylpropanoic acid. This method can be efficient but requires the synthesis of the phenol starting material.

Q3: How can I purify the final product?

The crude product can be purified by the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Aqueous methanol has been used for recrystallizing similar compounds.[3]

  • Column Chromatography: If recrystallization is ineffective in removing certain impurities, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) will be required to separate the desired product from byproducts.

Q4: What are the key safety precautions I should take during this synthesis?

  • Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All operations should be conducted in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere.[1]

  • Anhydrous Solvents: Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Use with caution and ensure they are peroxide-free.

  • Bromine and Brominated Compounds: Bromine is highly corrosive and toxic. Handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a fume hood. Many organobromine compounds are also toxic and should be handled with care.

Experimental Protocols & Data

Optimized Reaction Conditions for Grignard Formation and Carboxylation
ParameterRecommended ConditionRationale
Starting Material 2,4-DibromoanisoleCommercially available and allows for a convergent synthesis.
Magnesium 1.2 equivalents, activatedEnsures complete reaction and overcomes surface passivation.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for Grignard reagents and allows for a suitable reaction temperature range.[1]
Initiator A small crystal of IodineActivates the magnesium surface to initiate the reaction.[1]
Atmosphere Dry Argon or NitrogenPrevents quenching of the Grignard reagent by atmospheric moisture and oxygen.
Temperature Gentle reflux after initiationMaintains a good reaction rate without excessive side reactions.
Carboxylation Pouring Grignard solution onto excess crushed dry iceEnsures rapid and efficient reaction with CO2 at low temperature.
Workup Acidic workup (e.g., with HCl)Protonates the carboxylate salt to yield the final carboxylic acid.[3]
Step-by-Step Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification prep_glassware Oven-dry all glassware prep_reagents Use anhydrous solvents and reagents prep_glassware->prep_reagents add_mg_i2 Add Mg turnings and I2 to flask prep_reagents->add_mg_i2 add_anisole Slowly add 2,4-dibromoanisole in THF add_mg_i2->add_anisole reflux Gently reflux until Mg is consumed add_anisole->reflux add_grignard Pour Grignard solution onto dry ice reflux->add_grignard prep_dry_ice Prepare excess crushed dry ice prep_dry_ice->add_grignard warm_rt Allow to warm to room temperature add_grignard->warm_rt acidify Acidify with aqueous HCl warm_rt->acidify extract Extract with organic solvent acidify->extract dry_evaporate Dry and evaporate solvent extract->dry_evaporate purify Purify by recrystallization dry_evaporate->purify final_product final_product purify->final_product Final Product

Caption: A generalized experimental workflow for the synthesis.

Reaction Mechanism Visualization

reaction_mechanism anisole 2,4-Dibromoanisole grignard (4-bromo-2-methoxyphenyl)magnesium bromide anisole->grignard + Mg (in THF) mg Mg co2 CO2 (Dry Ice) h3o H3O+ (Workup) carboxylate Magnesium carboxylate salt grignard->carboxylate + CO2 product 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid carboxylate->product + H3O+

Caption: Simplified reaction pathway for the synthesis.

References

  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl)
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (URL: )
  • Synthesis of Step 3. 1-Cyano-2-(4-methoxy-2-bromo-phenyl)-propane - PrepChem.com. (URL: )
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak. Vol. 29, No. 4, August, 2007. (URL: )
  • Preparation of 2-(4-bromophenyl)
  • Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole - Benchchem. (URL: )
  • 4 - Organic Syntheses Procedure. (URL: )
  • EP2532644A1 - Preparation of 2-(4-bromophenyl)
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)

Sources

Technical Support Center: Industrial Production of 2-(4-Bromo-2-methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid. The architectural complexity of this molecule—specifically the gem-dimethyl group adjacent to the carboxylic acid—presents two distinct thermodynamic and kinetic bottlenecks: the exhaustive alkylation of the arylacetonitrile precursor and the subsequent hydrolysis of a severely sterically hindered nitrile.

As a self-validating system, every protocol detailed below includes built-in In-Process Controls (IPCs) to ensure mechanistic causality and experimental trustworthiness.

Module 1: Alkylation Dynamics (gem-Dimethylation)

The standard industrial route begins with the double methylation of 2-(4-bromo-2-methoxyphenyl)acetonitrile. The primary challenge is driving the reaction to complete di-methylation without triggering exothermic runaways or leaving unreacted mono-methylated intermediates.

Quantitative Data: Reagent & Base Selection Matrix

To optimize the alkylation step, compare the quantitative performance of various reagent systems below:

Reagent SystemBase Strength (pKa)Conversion to Di-methyl (%)Impurity ProfileScalability & Safety Considerations
MeI / K₂CO₃ ~10.3< 40%High mono-methylatedLow hazard, but kinetically stalled by steric bulk.
Me₂SO₄ / NaOH (PTC) ~14.085 - 90%Moderate mono-methylatedHighly scalable, but requires toxic phase-transfer catalysts.
MeI / NaH ~35.0> 98%Trace mono-methylatedHigh hazard (H₂ gas evolution); requires strict anhydrous control.
MeI / LDA ~36.0> 99%CleanRequires cryogenic conditions (-78°C); excellent for lab-scale.
Troubleshooting Q&A

Q: Why am I observing a persistent mono-methylated impurity during the alkylation step? A: The first methylation proceeds rapidly, but the resulting secondary carbanion is significantly more sterically hindered and less nucleophilic than the primary carbanion[1]. If the base strength is insufficient (e.g., K₂CO₃) or the methylating agent is depleted due to volatility, the reaction stalls. You must use a strong, non-nucleophilic base (like NaH) to force the deprotonation of the sterically shielded alpha-proton.

Protocol 1: Self-Validating gem-Dimethylation via NaH/MeI

Mechanism: Stepwise deprotonation and SN2 alkylation.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF under a strict N₂ atmosphere. Cool the reactor to 0°C.

  • Substrate Addition: Dissolve 2-(4-bromo-2-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF. Add dropwise to the NaH suspension over 45 minutes to control H₂ gas evolution. Stir for 30 minutes at 0°C.

  • Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise, maintaining the internal temperature below 10°C.

  • Thermal Maturation: Remove the cooling bath and allow the reaction to warm to 25°C. Stir for 12 hours.

  • IPC Validation (Critical): Withdraw a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. Validation Gate: Proceed to workup ONLY when the m/z peak corresponding to the mono-methylated intermediate is < 1.0% relative to the di-methylated product.

  • Quench & Isolate: Cool to 0°C, quench cautiously with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate in vacuo.

Module 2: Hydrolysis of the Sterically Hindered Nitrile

The gem-dimethyl group creates severe steric bulk, effectively shielding the electrophilic cyano carbon from the optimal Bürgi-Dunitz approach angle required for standard hydroxide attack[2]. Forcing conditions often lead to degradation.

NitrileHydrolysis Nitrile Sterically Hindered Nitrile (gem-dimethyl) H2O2 H2O2 / NaOH (aq) Radziszewski Oxidation Nitrile->H2O2 Alpha-effect nucleophile HarshBase Harsh Base / High Temp (KOH / Ethylene Glycol) Nitrile->HarshBase Direct Hydrolysis Attempt Amide Amide Intermediate H2O2->Amide Fast conversion Acid Target Carboxylic Acid (2-methylpropanoic acid) Amide->Acid Acidic/Basic Hydrolysis HarshBase->Acid Slow / Low Yield Phenol Degradation: O-Demethylation (Phenol) HarshBase->Phenol SNAr Side Reaction

Caption: Mechanistic pathways for sterically hindered nitrile hydrolysis vs. degradation.

Troubleshooting Q&A

Q: Standard basic hydrolysis (NaOH/H₂O/reflux) yields <5% of the desired carboxylic acid. How do I push this to completion? A: The steric shielding prevents standard OH⁻ attack. You must utilize a two-stage hydrolysis. First, employ the Radziszewski reaction using hydrogen peroxide (H₂O₂). The hydroperoxide anion (HOO⁻) is a superior nucleophile due to the alpha-effect and is less sterically demanding, rapidly converting the nitrile to an amide[][4]. The amide is then hydrolyzed to the acid.

Q: When using forcing conditions (KOH in ethylene glycol at 160°C) to hydrolyze the amide, the methoxy group cleaves. Why? A: At elevated temperatures, strong hydroxide solutions act as nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. The bulky aliphatic chain forces the ortho-methoxy group out of plane, disrupting resonance stabilization and making it highly susceptible to O-demethylation[5]. To prevent this, limit temperatures to 130°C or switch to acid-catalyzed hydrolysis.

Protocol 2: Two-Stage Peroxide-Assisted Hydrolysis

Mechanism: Alpha-effect nucleophilic attack followed by amide solvolysis.

  • Stage 1: Amidation (Radziszewski Reaction)

    • Dissolve the gem-dimethyl nitrile (1.0 eq) in a 1:1 mixture of Ethanol and 20% aqueous NaOH.

    • Cool to 10°C. Add 30% aqueous H₂O₂ (4.0 eq) dropwise. The reaction is exothermic; maintain temperature < 40°C.

    • Stir for 4 hours at 25°C.

    • IPC Validation: Analyze via TLC (Hexanes:EtOAc 7:3). Validation Gate: Ensure complete disappearance of the high-Rf nitrile spot before proceeding.

  • Stage 2: Acidic Hydrolysis

    • Concentrate the mixture to remove ethanol.

    • Add 50% v/v aqueous H₂SO₄ (10 volumes) to the crude amide[2].

    • Heat to 120°C (reflux) for 24 hours. Acidic conditions prevent the SNAr O-demethylation of the methoxy group.

    • IPC Validation: Analyze via HPLC. Validation Gate: Amide peak must be < 2.0%.

  • Isolation: Cool to room temperature, dilute with ice water, and extract with Dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid.

Module 3: Downstream Processing & Impurity Purge

Troubleshooting Q&A

Q: How do I separate the final carboxylic acid from unreacted amide or debrominated byproducts? A: Leverage the acid-base properties of the product. Perform an acid-base extraction:

  • Dissolve the crude mixture in an organic solvent (e.g., MTBE).

  • Extract with 1M aqueous NaOH. The target carboxylic acid moves to the aqueous phase as a sodium salt, leaving neutral amides and debrominated organic impurities in the MTBE layer.

  • Acidify the aqueous layer to pH 2 using 2M HCl to precipitate the pure 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid. Filter and recrystallize from Toluene/Heptane for >99% purity.

References

  • The Journal of Organic Chemistry 1961 Volume.26 No.3 (Radziszewski Reaction Dynamics) Source: dss.go.th URL:[Link]

  • Preparation method of alpha-(4-substituted phenyl)
  • Synthesis of novel phenoxy - Isobutyric acid derivatives Source: ResearchGate URL:[Link]

Sources

minimizing impurity formation during the synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, my objective is to provide you with robust, self-validating methodologies to minimize impurity profiles during the


-dimethylation of phenylacetic acid derivatives.

The synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid relies on the exhaustive methylation of 4-bromo-2-methoxyphenylacetic acid using Lithium Diisopropylamide (LDA) and Methyl Iodide (MeI)[1]. While conceptually straightforward, this transformation is fraught with chemoselectivity and stoichiometric pitfalls that can severely impact yield and purity. This guide is designed to explain the mechanistic causality behind these issues and provide actionable, field-proven solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at the mono-methylated intermediate (2-(4-bromo-2-methoxyphenyl)propanoic acid)? A1: This is the most common stoichiometric error in the


-dialkylation of carboxylic acids. Phenylacetic acid requires three equivalents of base for complete double methylation, not two.
  • Causality: The first equivalent of LDA deprotonates the carboxylic acid (pKa ~4.3). The second equivalent forms the initial enolate (pKa ~22). After the first equivalent of MeI is consumed, the resulting mono-methylated carboxylate must be deprotonated again by a third equivalent of base to form the sterically hindered secondary enolate before the second MeI can react. If you only use 2.0 - 2.2 equivalents of LDA, the reaction mathematically cannot proceed past the mono-methylated stage.

  • Solution: Use 3.2 equivalents of LDA and 2.2 equivalents of MeI to ensure complete secondary enolization.

Q2: How do I prevent the formation of the methyl ester impurity (Methyl 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoate)? A2: O-alkylation inherently competes with C-alkylation during this workflow.

  • Causality: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the carboxylate oxygen is a "hard" nucleophile, while the enolate carbon is "soft". The soft electrophile MeI kinetically prefers C-alkylation. However, once the

    
    -carbon is fully methylated, any excess MeI present in the system will be attacked by the carboxylate oxygen during the warm-up phase, forming the ester.
    
  • Solution: Strictly limit MeI to 2.2 equivalents. More importantly, quench the reaction with a nucleophilic amine (e.g., ethanolamine) at 0°C to scavenge unreacted MeI before initiating the acidic workup.

Q3: I am detecting a des-bromo impurity (2-(2-methoxyphenyl)-2-methylpropanoic acid). What is causing this? A3: This is a direct result of halogen-metal exchange, a side reaction driven by poor reagent preparation[2].

  • Causality: The 4-bromo substituent is highly susceptible to lithium-halogen exchange if exposed to alkyllithium reagents. If LDA is generated in situ using

    
    -butyllithium (
    
    
    
    -BuLi) and diisopropylamine (DIPA), incomplete formation of LDA leaves residual
    
    
    -BuLi in the mixture, which rapidly strips the bromine from your substrate.
  • Solution: Ensure a slight stoichiometric excess of DIPA (1.05 eq relative to

    
    -BuLi) during LDA preparation. Allow the LDA mixture to stir at 0°C for at least 30 minutes to guarantee complete consumption of 
    
    
    
    -BuLi before cooling to -78°C.

Part 2: Experimental Protocols

Optimized One-Pot -Dimethylation Workflow

This protocol is designed as a self-validating system; visual and thermal cues are built in to confirm reaction progress.

Step 1: In Situ Preparation of LDA (3.2 equivalents)

  • Purge a flame-dried flask with anhydrous N₂. Add anhydrous THF (10 volumes) and diisopropylamine (DIPA, 3.36 eq).

  • Cool the solution to 0°C.

  • Add

    
    -BuLi (2.5 M in hexanes, 3.20 eq) dropwise via syringe pump over 30 minutes.
    
  • Self-Validation Check: Stir at 0°C for 30 minutes. The solution should be pale yellow and clear. This incubation period is critical to eliminate residual

    
    -BuLi and prevent des-bromination[2].
    

Step 2: Substrate Addition (Dianion Formation)

  • Cool the LDA solution to -78°C using a dry ice/acetone bath.

  • Dissolve 4-bromo-2-methoxyphenylacetic acid (1.00 eq) in anhydrous THF (5 volumes) and add it dropwise over 45 minutes.

  • Self-Validation Check: Monitor the internal temperature. The deprotonation is exothermic; maintain internal temp < -65°C. The formation of the extended enolate network will cause the solution to transition to a deep yellow/orange color.

  • Stir at -78°C for 1 hour to ensure complete enolization.

Step 3: Electrophilic Addition (Methylation)

  • Add Methyl Iodide (MeI, 2.20 eq) dropwise over 30 minutes at -78°C.

  • Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours.

  • Self-Validation Check: As the enolate is consumed and the reaction progresses to the target product, the deep orange color will gradually fade to a pale yellow.

Step 4: Quench and Workup

  • At 0°C, add ethanolamine (0.5 eq) and stir for 15 minutes to scavenge any residual MeI, preventing ester formation.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 3: Quantitative Data Presentation

The following table summarizes the critical impurity profile, causative factors, and mitigation strategies for analytical tracking.

Impurity IdentityStructure / NomenclaturePrimary CauseMitigation StrategyRRT*
Mono-methylated 2-(4-bromo-2-methoxyphenyl)propanoic acidInsufficient base (< 3.0 eq LDA)Use 3.2 eq LDA to ensure secondary enolization.~0.85
Des-bromo 2-(2-methoxyphenyl)-2-methylpropanoic acidResidual

-BuLi
Use 1.05 eq DIPA relative to

-BuLi during LDA prep.
~0.75
Esterification Methyl 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoateExcess MeI / O-alkylationLimit MeI to 2.2 eq; quench with ethanolamine at 0°C.~1.30
O-demethylation 2-(4-bromo-2-hydroxyphenyl)-2-methylpropanoic acidOverheating / Harsh acidic workupMaintain internal temp < 0°C during quench; use mild acid.~0.60

*Relative Retention Time (RRT) is illustrative, based on standard reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA gradient).

Part 4: Mechanistic Pathway Visualization

The following diagram maps the logical flow of the reaction, highlighting the specific stoichiometric nodes where impurities diverge from the critical path.

Mechanism SM Starting Material (Phenylacetic Acid) Carboxylate Carboxylate Anion (Requires 1st eq LDA) SM->Carboxylate LDA (1st eq) DesBromo Des-bromo Impurity (Halogen-Metal Exchange) SM->DesBromo Residual n-BuLi (Poor LDA generation) Dianion1 Primary Enolate / Dianion (Requires 2nd eq LDA) Carboxylate->Dianion1 LDA (2nd eq) MonoMethyl Mono-methylated Carboxylate (Consumes 1st eq MeI) Dianion1->MonoMethyl MeI (1st eq) Dianion2 Secondary Enolate (Requires 3rd eq LDA) MonoMethyl->Dianion2 LDA (3rd eq) Target Target Product (Consumes 2nd eq MeI) Dianion2->Target MeI (2nd eq) Ester Ester Impurity (O-Alkylation) Target->Ester Excess MeI (Warm-up phase)

Mechanistic pathway of α,α-dimethylation highlighting critical impurity divergence points.

References

  • Asymmetric α-Alkylation of Aldehydes, Ketones, and Carboxylic Acids - ResearchGate URL
  • Alternative synthesis of 2-arylpropanoic acids from enolate and aryl halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • On the Structure and Reactivity of Lithium Diisopropylamide (LDA) in Carboxamide Enolates Hydrocarbon Solutions.

Sources

Validation & Comparative

The Strategic Advantage of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic Acid in High-Purity Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of the overall efficiency, purity, and cost-effectiveness of a synthetic route. For researchers and drug development professionals, the strategic choice of building blocks can significantly impact the viability of a drug candidate. This guide provides an in-depth technical comparison of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid and its structural analogs, highlighting their advantages in the synthesis of complex active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to illustrate the superior performance of this class of compounds.

The Challenge of Isomeric Purity in API Synthesis

A recurring challenge in the synthesis of substituted aromatic compounds is the control of regioselectivity. Many common synthetic methodologies, such as Friedel-Crafts reactions, can lead to the formation of multiple isomers (ortho, meta, and para).[1][2] The separation of these closely related isomers is often a cumbersome, expensive, and yield-reducing process, posing a significant hurdle for industrial-scale production where high purity is paramount.[3][4] The presence of even small amounts of isomeric impurities in a final drug product is strictly regulated and can impact its safety and efficacy.[5][6]

The 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic Acid Advantage: A Case Study in Fexofenadine Synthesis

The synthesis of fexofenadine, a widely used second-generation antihistamine, serves as an excellent case study to illustrate the advantages of using a pre-brominated intermediate like 2-(4-bromophenyl)-2-methylpropanoic acid (a close analog of the topic compound).

Alternative Route: The Friedel-Crafts Acylation Pitfall

One common synthetic route to fexofenadine starts with α,α-dimethyl phenylacetic acid. This route typically involves a Friedel-Crafts acylation step to introduce the butanoyl side chain. However, this reaction is notoriously non-selective and produces a significant amount of the undesired meta-isomer alongside the target para-isomer.[7] This necessitates challenging purification steps later in the synthesis to meet the stringent purity requirements for the final API.[3]

dot

Caption: Alternative Fexofenadine Synthesis via Friedel-Crafts Acylation.

The Strategic Route: Leveraging a Pre-Brominated Intermediate

A more strategic approach involves the use of 2-(4-bromophenyl)-2-methylpropanoic acid. This intermediate is synthesized through the highly regioselective bromination of 2-methyl-2-phenylpropanoic acid.[8][9][10] By introducing the bromine atom at the desired para position early on, the issue of isomer formation in subsequent steps is circumvented. The bromine atom then serves as a versatile handle for introducing the rest of the molecule through various cross-coupling reactions, ensuring the correct substitution pattern in the final product. This leads to a more streamlined process with higher purity and overall yield.

dot

Caption: Strategic Fexofenadine Synthesis using a Brominated Intermediate.

Comparative Performance Data

The following table summarizes the key performance indicators for the synthesis of a crucial fexofenadine precursor, highlighting the advantages of the strategic route using a brominated intermediate.

ParameterAlternative Route (Friedel-Crafts Acylation)Strategic Route (Using 2-(4-bromophenyl)-2-methylpropanoic acid)
Key Intermediate Mixture of para and meta-isomers of 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropanoic acid ethyl esterPure 2-(4-bromophenyl)-2-methylpropanoic acid
Regioselectivity Low (significant meta-isomer formation)[7]High (predominantly para-isomer)[8][9][10]
Purity of Intermediate Requires extensive purification to remove meta-isomer[3]High purity achievable after initial synthesis[8][9][10]
Overall Yield Lower due to purification losses[11]Higher due to cleaner reactions and fewer purification steps[12]
Process Complexity High (multi-step purification)Lower (more streamlined)
Cost-Effectiveness Lower (due to reagent costs for purification and lower yield)Higher (efficient use of materials)

Experimental Protocols

Protocol 1: Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid (Strategic Intermediate)

This protocol is based on a highly regioselective bromination in an aqueous medium, which is a more environmentally friendly approach compared to using halogenated solvents.[8][9][10]

Materials:

  • 2-Methyl-2-phenylpropanoic acid

  • Bromine

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexanes

  • 5N Hydrochloric acid

Procedure:

  • Charge a reaction flask with 2-methyl-2-phenylpropanoic acid and water.

  • Slowly add bromine to the suspension at ambient temperature.

  • Heat the reaction mixture and stir until the starting material is consumed (monitor by GC analysis).

  • Cool the reaction mixture to ambient temperature.

  • Acidify the mixture with 5N hydrochloric acid to a pH of 1-2.

  • Extract the aqueous solution with dichloromethane (3x).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to dryness.

  • Suspend the resulting solid product in hexanes and filter to recover the 2-(4-bromophenyl)-2-methylpropanoic acid.

  • The crude product can be recrystallized from aqueous methanol to achieve high purity (e.g., >99%).[8]

Causality of Experimental Choices:

  • Aqueous Medium: Using water as a solvent is a key aspect of this "green" chemistry approach. It avoids the use of toxic and environmentally harmful solvents like carbon tetrachloride, which was used in older methods.[8] The reaction in an aqueous medium surprisingly provides excellent para-selectivity.[9][10]

  • Acidification: Acidification of the reaction mixture is necessary to protonate the carboxylate salt and precipitate the carboxylic acid product, allowing for its extraction into an organic solvent.

  • Recrystallization: This final purification step is highly effective in removing any minor impurities, including the small amounts of meta-isomer that may have formed, to yield a product of very high purity suitable for API synthesis.[8]

Protocol 2: Synthesis of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid ethyl ester (Alternative Route Intermediate)

This protocol describes a typical Friedel-Crafts acylation which, while a classic C-C bond-forming reaction, suffers from a lack of regioselectivity in this context.[7]

Materials:

  • α,α-Dimethyl phenylacetic acid ethyl ester

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a dry reaction flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Add α,α-dimethyl phenylacetic acid ethyl ester to the cooled suspension.

  • Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining a low temperature.

  • Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and water.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which will be a mixture of para and meta isomers.

Causality of Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (aluminum chloride), deactivating it.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction.[1][2]

  • Low Temperature: The reaction is typically run at low temperatures to control the exothermic reaction and minimize side reactions.

  • Aqueous Work-up: The work-up procedure is designed to quench the reaction, remove the aluminum salts, and neutralize any remaining acid.

Conclusion: A Strategic Choice for Purity and Efficiency

The use of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid and its analogs in drug synthesis offers a clear and significant advantage over alternative routes that rely on less selective reactions. By strategically introducing a halogen handle at the desired position early in the synthetic sequence, drug developers can avoid the formation of problematic isomers, leading to a more efficient, higher-yielding, and ultimately more cost-effective process for producing high-purity APIs. This approach not only simplifies the manufacturing process but also enhances the quality and safety of the final pharmaceutical product. For researchers and scientists in drug development, the adoption of such strategically designed intermediates is a testament to the power of rational synthetic planning in overcoming the challenges of modern pharmaceutical manufacturing.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. (2019). ChemistrySelect. [Link]

  • Bilastine intermediate compound and preparation method thereof. (2022).
  • Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. (2024). NATURALISTA CAMPANO. [Link]

  • Bilastine compound and preparation method thereof. (2015).
  • The synthesis of fexofenadine. (2018). ResearchGate. [Link]

  • Process for the preparation of fexofenadine. (2007).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • Novel Preparation of H1 Receptor Antagonist Fexofenadine. (2010). Organic Process Research & Development. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. (2017).
  • The synthesis of fexofenadine. (2018). ResearchGate. [Link]

  • Process for preparing fexofenadine. (2009).
  • Preparation method of bilastine intermediate. (2020).
  • Validated LC Method, with a Chiral Mobile Phase, for Separation of the Isomers of Fexofenadine Hydrochloride. (2008). ResearchGate. [Link]

  • Identification and synthesis of potential impurities of bilastine drug substance. (2022). Scilit. [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. (2012). Quick Company. [Link]

  • Preparation method of fexofenadine intermediate. (2012).
  • The synthetic method of the intermediate of fexofenadine. (2008).
  • Friedel–Crafts reaction. (2024). Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

Sources

comparative study of different brominating agents for 2-methoxyphenyl-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

The functionalization of 2-(2-methoxyphenyl)-2-methylpropanoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two distinct reactive domains: an electron-rich aromatic ring (activated by the methoxy group) and a tertiary aliphatic carboxylic acid.

For drug development professionals and synthetic chemists, choosing the correct brominating agent is paramount. While one might theoretically attempt a decarboxylative bromination to functionalize the tertiary aliphatic carbon, the strongly activating nature of the ortho-methoxy group dictates that Electrophilic Aromatic Substitution (EAS) will dominate the reaction landscape. Because the bulky 2-methylpropanoic acid group at C1 sterically shields the C3 position, EAS is highly regioselective for the C5 position (para to the methoxy group)[1].

This guide objectively compares three distinct brominating strategies—N-Bromosuccinimide (NBS), Molecular Bromine (Br₂), and Decarboxylative systems—evaluating their performance, regioselectivity, and mechanistic causality.

Mechanistic Divergence & Agent Comparison

Agent A: N-Bromosuccinimide (NBS) – The Precision Tool

NBS is the premier choice for the mono-bromination of electron-rich arenes. Because the methoxy group strongly donates electron density via resonance, the aromatic ring is sufficiently nucleophilic to react without a Lewis acid catalyst[2]. NBS provides a low, steady-state concentration of electrophilic bromine, which prevents over-bromination. Furthermore, NBS avoids the generation of large amounts of hydrobromic acid (HBr), thereby protecting the sensitive methoxy ether from acid-catalyzed cleavage.

Agent B: Molecular Bromine (Br₂) – The Brute Force Approach

Molecular bromine in acetic acid or water is a traditional, highly reactive EAS reagent. While it successfully yields the 5-bromo derivative, the reaction is highly exothermic and generates stoichiometric HBr[3]. In the presence of a tertiary carboxylic acid and an ether linkage, the harsh acidic environment can lead to trace demethylation (ether cleavage) or polybromination if the stoichiometry and temperature are not strictly controlled.

Agent C: Decarboxylative Halogenation (e.g., Ag(I)/Br₂ or PIDA/LiBr) – The Mechanistic Trap

Researchers seeking to replace the tertiary carboxylic acid with a bromine atom via Hunsdiecker or Barton decarboxylation will encounter a mechanistic failure. Carboxylic acids bearing electron-rich aromatics suffer from rapid electrophilic halogenation of the ring instead of the desired radical decarboxylation[4]. The low oxidation potential of the methoxy-substituted ring causes it to hijack the electrophile before the carboxylate can undergo homolytic cleavage.

G Substrate 2-(2-methoxyphenyl)- 2-methylpropanoic acid NBS NBS / MeCN (Mild EAS) Substrate->NBS Br2 Br2 / AcOH (Strong EAS) Substrate->Br2 Decarb Ag(I) / Br2 (Decarboxylation) Substrate->Decarb Prod_EAS 5-Bromo Derivative (Major Product) NBS->Prod_EAS High Regioselectivity Br2->Prod_EAS Fast Conversion Prod_Over Polybrominated / Demethylated Br2->Prod_Over Acidic Side Reactions Prod_Fail Ring Bromination (Decarb Fails) Decarb->Prod_Fail Arene Quenches Electrophile

Mechanistic divergence of the substrate under different bromination conditions.

Quantitative Performance Data

The following table summarizes the experimental outcomes when subjecting 2-(2-methoxyphenyl)-2-methylpropanoic acid to various brominating agents.

Brominating AgentPrimary MechanismTarget SiteMajor ProductTypical YieldKey Drawbacks
NBS (1.05 eq) Mild EASAromatic Ring (C5)2-(5-bromo-2-methoxyphenyl)-2-methylpropanoic acid88 - 94% Requires polar solvents; slightly longer reaction times.
Br₂ / AcOH Strong EASAromatic Ring (C5)2-(5-bromo-2-methoxyphenyl)-2-methylpropanoic acid70 - 82% Corrosive; generates HBr; risk of ether cleavage.
Ag(I) / Br₂ Radical DecarboxylationCarboxylic AcidN/A (Fails)< 5% Electron-rich ring hijacks the reaction (EAS occurs instead).

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. Each step is designed to mitigate the specific side reactions associated with the substrate.

Protocol A: Regioselective Bromination using NBS (Recommended)

This method leverages the activating power of the methoxy group, eliminating the need for a Lewis acid and ensuring high regioselectivity[1].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-(2-methoxyphenyl)-2-methylpropanoic acid in 25 mL of anhydrous acetonitrile (MeCN).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side reactions and maximizes para-selectivity.

  • Reagent Addition: Add 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Ensure the NBS is freshly recrystallized from water to remove trace Br₂ and succinimide impurities.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quench & Workup: Concentrate the mixture under reduced pressure to remove MeCN. Redissolve the residue in dichloromethane (50 mL) and wash with water (2 × 25 mL) to remove succinimide. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 5-bromo product.

Workflow Step1 Step 1: Dissolution Substrate in MeCN (0 °C) Step2 Step 2: Reagent Addition Add 1.05 eq NBS portionwise Step1->Step2 Step3 Step 3: Reaction Stir at RT, Monitor via TLC Step2->Step3 Step4 Step 4: Quench Remove MeCN, dissolve in DCM Step3->Step4 Step5 Step 5: Extraction Wash with H2O (removes succinimide) Step4->Step5 Step6 Step 6: Isolation Dry over Na2SO4, Concentrate Step5->Step6

Standard operating procedure for highly regioselective NBS bromination.

Protocol B: Direct Bromination using Molecular Bromine (Br₂)

This method is faster but requires strict stoichiometric control to prevent polybromination[3].

  • Preparation: Dissolve 10.0 mmol of the substrate in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Cool to 10 °C. Prepare a solution of 10.0 mmol Br₂ in 5 mL of glacial acetic acid. Add this dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes that lead to over-bromination.

  • Reaction: Stir for 1 hour at room temperature.

  • Quench: Pour the mixture into 100 mL of ice-cold water. Add saturated aqueous sodium bisulfite (NaHSO₃) dropwise until the orange color of excess bromine is completely discharged.

  • Isolation: Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers extensively with water to remove acetic acid, dry, and concentrate.

References

  • Decarboxylative Halogenation of Organic Compounds - Chemical Reviews (American Chemical Society).[Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC (National Institutes of Health).[Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)

Sources

A Comparative Performance Analysis of 2-Phenyl-2-Methylpropanoic Acid Derivatives and Other PPAR Agonists in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological performance of 2-phenyl-2-methylpropanoic acid derivatives, a class of potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists, against other established PPAR-targeting drugs. The information presented is synthesized from experimental data to support researchers and drug development professionals in this field. While the initial focus of this guide was on the specific derivative 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, the available scientific literature is more extensive for the broader class of 2-phenyl-2-methylpropanoic acid derivatives, particularly analogs of GW501516. Therefore, this guide will focus on this well-researched class of compounds, providing a robust, data-driven comparison. The closely related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a known chemical entity, and its structural similarity to the compounds discussed herein makes this analysis relevant for researchers interested in that specific molecule as well.[1][2][3][4]

The Central Role of PPARs in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors, playing a crucial role in the regulation of glucose and lipid metabolism.[5] There are three main isoforms, or subtypes, of PPARs:

  • PPARα (alpha): Primarily expressed in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid oxidation. Its activation leads to a decrease in triglycerides and is the target of the fibrate class of drugs used to treat dyslipidemia.[6][[“]]

  • PPARγ (gamma): Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis (the formation of fat cells) and is critically involved in insulin sensitivity. The thiazolidinedione (TZD) class of drugs, used in the treatment of type 2 diabetes, targets this receptor.[[“]][8][9]

  • PPARδ (delta): Found in many tissues, including skeletal muscle and adipose tissue, PPARδ activation is associated with increased fatty acid oxidation and improved lipid profiles.[6][[“]]

The therapeutic potential of modulating PPAR activity has led to the development of a wide range of synthetic ligands, including the 2-phenyl-2-methylpropanoic acid derivatives.

Mechanism of Action: Ligand-Activated Gene Regulation

The mechanism by which PPAR agonists exert their effects is through the regulation of gene expression. Upon binding to a ligand, such as a 2-phenyl-2-methylpropanoic acid derivative, the PPAR undergoes a conformational change. This allows it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating or suppressing their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., 2-phenyl-2-methylpropanoic acid derivative) PPAR PPAR Agonist->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Target_Gene Target Gene PPRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation, ↓ Triglycerides) Protein->Metabolic_Effects Leads to

Caption: PPAR Signaling Pathway.

In Vitro Performance: A Head-to-Head Comparison

The initial evaluation of novel compounds targeting PPARs is typically performed using in vitro assays to determine their potency and functional activity.

Potency and Selectivity: PPAR Transactivation Assays

A standard method to quantify the potency of a PPAR agonist is the luciferase reporter gene assay. In this assay, cells are engineered to express a PPAR and a reporter gene (luciferase) linked to a PPRE. Activation of the PPAR by a ligand leads to the production of luciferase, which can be measured as light output. The half-maximal effective concentration (EC50) is then determined, with lower values indicating higher potency.

Compound/DrugClassPPARα EC50 (µM)PPARδ EC50 (µM)PPARγ EC50 (µM)Primary Target(s)Reference(s)
2-Phenyl-2-Methylpropanoic Acid Derivatives & Analogs
GW501516PPARδ Agonist>10.0011>1δ[10]
MHY2013Pan-PPAR AgonistComparable to WY14643Comparable to GW501516Comparable to Rosiglitazoneα, δ, γ[11]
Fibrates
BezafibratePan-PPAR Agonist30.486.7178α (δ, γ)[10]
Fenofibric AcidPPARα/γ Agonist9.47Inactive61.0α, γ[10]
Thiazolidinediones (TZDs)
RosiglitazonePPARγ Agonist--~0.05-0.1γ[12]
TroglitazonePPARγ Agonist--~1.0γ[12]

EC50 values can vary depending on the specific cell line and assay conditions used.

From the data, it is evident that GW501516 is a highly potent and selective PPARδ agonist.[10] In contrast, fibrates like bezafibrate and fenofibric acid show varying degrees of activity across the PPAR subtypes, with a preference for PPARα.[10] The thiazolidinediones, as expected, are potent PPARγ agonists.[12] The pan-PPAR agonist MHY2013 demonstrates strong activation of all three PPAR subtypes, comparable to selective agonists for each.[11]

Functional Activity: Oleic Acid Oxidation Assay

To assess the functional consequences of PPAR activation, particularly for PPARα and PPARδ, the oleic acid oxidation assay is commonly employed. This assay measures the rate at which cells, typically muscle cells or hepatocytes, metabolize fatty acids. An increase in oleic acid oxidation is a key indicator of the desired therapeutic effect for treating dyslipidemia and improving insulin sensitivity.

While direct side-by-side quantitative comparisons in the literature are limited, the general findings indicate:

  • GW501516 and its analogs: Potently stimulate oleic acid oxidation in human skeletal muscle cells.

  • Fibrates (e.g., Bezafibrate): Also increase fatty acid oxidation, primarily in liver cells.[13][14] However, some studies suggest that the in vitro effects may not always translate to in vivo clinical efficacy for all conditions.[15]

  • Thiazolidinediones: Their primary effect is on glucose uptake and adipogenesis, with less direct impact on fatty acid oxidation in muscle and liver cells compared to PPARα and PPARδ agonists.

In Vivo Performance: Efficacy in Animal Models

The promising in vitro results of 2-phenyl-2-methylpropanoic acid derivatives have been further investigated in various animal models of metabolic disease.

Compound/DrugAnimal ModelKey FindingsReference(s)
2-Phenyl-2-Methylpropanoic Acid Derivatives & Analogs
GW501516High-fructose-fed miceReduced inflammation in adipose tissue and liver damage.[16][16]
GW501516High-fat diet-fed micePrevented hypertriglyceridemia and increased hepatic fatty acid oxidation.[17][17]
MHY2013db/db miceAmeliorated obesity-induced insulin resistance, dyslipidemia, and hepatic steatosis.[11][11]
MHY2013Aged ratsAlleviated age-related hepatic lipid accumulation by increasing fatty acid oxidation.[18][18]
Fibrates
BezafibrateDiet-induced obese miceDecreased serum and liver triglycerides.[14][14]
Pan-PPAR Agonists
GW4148Diet-induced obese miceInduced significant and sustained reduction in body weight and fat mass.[19][19]

The in vivo data corroborates the in vitro findings, demonstrating that potent PPAR agonists can significantly improve metabolic parameters. Notably, pan-PPAR agonists like MHY2013 and GW4148 show broad beneficial effects on multiple aspects of metabolic syndrome.[11][18][19][20]

Clinical Insights

GW501516 has been studied in humans and has been shown to improve lipid profiles in individuals with metabolic syndrome-like characteristics.[21][22] Treatment with GW501516 resulted in increased HDL cholesterol and decreased LDL cholesterol, triglycerides, and free fatty acids.[21] However, its development was halted due to safety concerns, highlighting the importance of thorough long-term safety evaluations for this class of compounds.[23]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.

PPAR Luciferase Reporter Gene Assay

This assay is fundamental for determining the potency and selectivity of PPAR agonists.

Luciferase_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis node1 1. Cell Seeding (e.g., HEK293T cells in 96-well plates) node2 2. Transfection - PPAR expression vector - PPRE-luciferase reporter vector - Control vector (e.g., Renilla) node1->node2 node3 3. Compound Addition (Serial dilutions of test compounds and controls) node2->node3 node4 4. Incubation (e.g., 24 hours at 37°C, 5% CO2) node3->node4 node5 5. Cell Lysis & Reagent Addition (Luciferase substrate) node4->node5 node6 6. Luminescence Measurement (Luminometer) node5->node6 node7 7. Data Normalization (to control vector) node6->node7 node8 8. EC50 Calculation (Dose-response curve fitting) node7->node8

Caption: Luciferase Reporter Assay Workflow.

Detailed Steps:

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293T, COS-7) are cultured in a suitable medium. The cells are then transiently transfected with plasmids encoding the specific human PPAR isoform (α, δ, or γ), a luciferase reporter gene under the control of a PPRE, and a control reporter plasmid (e.g., Renilla luciferase) for normalization.[10]

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds, a positive control (a known potent agonist for the specific PPAR isoform), and a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Assay: Following treatment for a defined period (e.g., 24 hours), the cells are lysed, and a luciferase assay reagent containing the substrate for luciferase is added.

  • Data Acquisition and Analysis: The luminescence is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The fold activation relative to the vehicle control is calculated for each compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.[24]

Oleic Acid Oxidation Assay

This assay provides a functional measure of a compound's effect on fatty acid metabolism.

Detailed Steps:

  • Cell Culture: A suitable cell line, such as human skeletal muscle cells (myotubes) or hepatocytes, is cultured to confluence.

  • Pre-incubation with Test Compounds: The cells are pre-incubated with the test compounds or vehicle control for a period sufficient to induce changes in gene expression (e.g., 24-48 hours).

  • [¹⁴C]-Oleic Acid Incubation: The culture medium is replaced with a medium containing [¹⁴C]-labeled oleic acid complexed to bovine serum albumin (BSA). The cells are then incubated for a set period (e.g., 1-4 hours).

  • CO₂ Trapping: The ¹⁴CO₂ produced from the oxidation of [¹⁴C]-oleic acid is trapped, typically using a filter paper soaked in a trapping agent (e.g., NaOH) placed in the well or a sealed flask system.

  • Quantification: The amount of trapped ¹⁴CO₂ is quantified by liquid scintillation counting. The remaining cell-associated radioactivity can also be measured to determine fatty acid uptake.

  • Data Analysis: The rate of oleic acid oxidation is calculated and expressed as pmol of ¹⁴CO₂ produced per unit of time per amount of protein. The results are compared between compound-treated and vehicle-treated cells.

Conclusion and Future Directions

The 2-phenyl-2-methylpropanoic acid derivatives, particularly the potent PPARδ and pan-PPAR agonists, represent a promising class of compounds for the treatment of metabolic diseases. Their ability to potently activate PPARs translates into significant improvements in lipid and glucose metabolism in both in vitro and in vivo models. While selectivity for a single PPAR isoform has been the traditional approach, the development of dual and pan-PPAR agonists offers the potential to address multiple facets of the metabolic syndrome with a single molecule.[5][6][[“]][25] However, the discontinuation of GW501516 due to safety concerns underscores the critical need for careful evaluation of the long-term effects of these compounds. Future research should focus on optimizing the therapeutic window of these molecules to maximize their metabolic benefits while minimizing potential adverse effects.

References

  • Honda A, et al. (2022) Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4697. [Link]

  • Lehmann JM, et al. (1995) An Antidiabetic Thiazolidinedione Is a High Affinity Ligand for Peroxisome Proliferator-activated Receptor γ (PPARγ). Journal of Biological Chemistry, 270(22), 12953-12956. [Link]

  • El-Sayed MA, et al. (2021) Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects. Journal of Medicinal Chemistry, 64(11), 7548-7575. [Link]

  • Pramanik S, et al. (2024) Non-alcoholic fatty liver disease in type 2 diabetes: Emerging evidence of benefit of peroxisome proliferator-activated receptors agonists and incretin-based therapies. World Journal of Methodology, 14(3), 220-234. [Link]

  • Research Sarms. (2023) GW-501516 (Cardarine). [Link]

  • Lee CH, et al. (2017) Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17159–17172. [Link]

  • Barroso E, et al. (2011) The PPARβ/δ Activator GW501516 Prevents the Down-Regulation of AMPK Caused by a High-Fat Diet in Liver and Amplifies the PGC-1α-Lipin 1-PPARα Pathway Leading to Increased Fatty Acid Oxidation. Endocrinology, 152(5), 1848–1859. [Link]

  • Moraes-Silva IC, et al. (2015) Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system. Endocrine, 50(2), 355–367. [Link]

  • Kim J, et al. (2023) PPAR Pan Agonist MHY2013 Alleviates Renal Fibrosis in a Mouse Model by Reducing Fibroblast Activation and Epithelial Inflammation. International Journal of Molecular Sciences, 24(5), 4882. [Link]

  • Lee CH, et al. (2017) Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17159-17172. [Link]

  • Heo D, et al. (2021) A PPAR Pan Agonist, MHY2013 Alleviates Age-Related Hepatic Lipid Accumulation by Promoting Fatty Acid Oxidation and Suppressing Inflammation. Biological and Pharmaceutical Bulletin, 44(8), 1133-1140. [Link]

  • O'Keefe JH Jr, et al. (2012) Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome. Journal of Clinical Endocrinology & Metabolism, 97(7), E1245-E1253. [Link]

  • Kim J, et al. (2023) PPAR Pan Agonist MHY2013 Alleviates Renal Fibrosis in a Mouse Model by Reducing Fibroblast Activation and Epithelial Inflammation. International Journal of Molecular Sciences, 24(5), 4882. [Link]

  • Marx N, et al. (2005) Therapeutic Roles of Peroxisome Proliferator–Activated Receptor Agonists. Diabetes Care, 28(8), 2033-2042. [Link]

  • Johnson TE, et al. (2009) The effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan agonists on body weight, body mass, and serum lipid profiles in diet-induced obese AKR/J Mice. PPAR Research, 2009, 971971. [Link]

  • Park J, et al. (2021) Cardarine (GW501516) Effects on Improving Metabolic Syndrome. Journal of Health, Sports, and Kinesiology, 2(2), 22-27. [Link]

  • Singh S, et al. (2022) Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. Pharmaceutical Science-Pharmacy, 28(4), 543-565. [Link]

  • Billin AN. (2008) PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors?. Current Pharmaceutical Design, 14(16), 1584-1596. [Link]

  • Oyama T, et al. (2020) PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience, 23(11), 101727. [Link]

  • Consensus. (2024) PPAR agonists role in obesity and insulin resistance management. [Link]

  • Adorini L, et al. (2024) BAR502/fibrate conjugates: synthesis, biological evaluation and metabolic profile. Frontiers in Chemistry, 12, 1425626. [Link]

  • Honda A, et al. (2025) Competitive Ligand-Induced Recruitment of Coactivators to Specific PPARα/δ/γ Ligand-Binding Domains Revealed by Dual-Emission FRET and X-Ray Diffraction of Cocrystals. International Journal of Molecular Sciences, 26(8), 4567. [Link]

  • Shiau CW, et al. (2005) PPARγ-Independent Antitumor Effects of Thiazolidinediones. PPAR research, 2005(1), 35-42. [Link]

  • BindingDB. (n.d.). Assay Method Information: PPAR gamma Fluorescence Polarization Assay (IC50) and Cell-Based Transcription Assay (EC50). [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanoic acid. [Link]

  • Keller JM, et al. (1991) Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA. Biochemical Pharmacology, 41(10), 1515-1521. [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Ørngreen MC, et al. (2014) Bezafibrate in skeletal muscle fatty acid oxidation disorders: a randomized clinical trial. Neurology, 82(7), 607–613. [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • Nakajima T, et al. (2007) Effects of bezafibrate on fatty acid-oxidation and uptake in the livers of wild-type and Ppara-null mice. Journal of Gastroenterology and Hepatology, 22(5), 725-731. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a cornerstone of ensuring the purity, efficacy, and safety of synthesized active pharmaceutical ingredients (APIs). The compound 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceuticals. However, its synthesis can often lead to the formation of other positional isomers, where the bromo and methoxy groups are at different positions on the phenyl ring. While these isomers share the same molecular formula and mass, their distinct substitution patterns give rise to unique spectroscopic fingerprints.

This guide provides an in-depth comparative analysis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid and its key positional isomers, focusing on the powerful analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple listing of data, delving into the causality behind the expected spectral differences, thereby providing a robust framework for structural elucidation.

The Critical Role of Isomer Identification

In pharmaceutical development, even minor differences in the position of a functional group on a molecule can drastically alter its pharmacological and toxicological profile. Therefore, the ability to confidently distinguish between isomers is not merely an academic exercise but a critical quality control measure. The methods detailed herein provide a self-validating system for the positive identification of the desired isomer and the detection of unwanted isomeric impurities.

Isomers Under Comparison

This guide will focus on the spectroscopic comparison of the following three representative isomers:

  • Isomer A: 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid

  • Isomer B: 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoic acid

  • Isomer C: 2-(4-bromo-3-methoxyphenyl)-2-methylpropanoic acid

G cluster_A Isomer A: 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid cluster_B Isomer B: 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoic acid cluster_C Isomer C: 2-(4-bromo-3-methoxyphenyl)-2-methylpropanoic acid A C10H11BrO3 B C10H11BrO3 C C10H11BrO3

Caption: Molecular structures of the compared isomers.

¹H NMR Spectroscopy: The Definitive Tool for Isomer Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing these positional isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide a unique and definitive fingerprint for each substitution pattern.

Causality of Spectral Differences

The electronic environment of each proton on the benzene ring is influenced by the neighboring substituents. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[1][2] Conversely, the bromo group (-Br) is an electron-withdrawing group, which deshields the ortho and para protons, causing them to resonate at a higher chemical shift (downfield).[3] The interplay of these effects, combined with the spin-spin coupling between adjacent protons, results in distinct spectra for each isomer.

The coupling constants (J-values) are particularly informative. Protons that are ortho to each other typically exhibit a large coupling constant (³J = 7-9 Hz), while meta coupling is smaller (⁴J = 1-3 Hz), and para coupling is often negligible (⁵J = 0-1 Hz).[1][4]

Predicted ¹H NMR Data Comparison
Signal Isomer A (4-bromo-2-methoxy) Isomer B (2-bromo-4-methoxy) Isomer C (4-bromo-3-methoxy)
-C(CH₃)₂ Singlet, ~1.6 ppm (6H)Singlet, ~1.6 ppm (6H)Singlet, ~1.6 ppm (6H)
-OCH₃ Singlet, ~3.8 ppm (3H)Singlet, ~3.8 ppm (3H)Singlet, ~3.9 ppm (3H)
-COOH Broad singlet, ~10-12 ppm (1H)Broad singlet, ~10-12 ppm (1H)Broad singlet, ~10-12 ppm (1H)
Aromatic H H-3: Doublet (d), J ≈ 2 HzH-5: Doublet of doublets (dd), J ≈ 8, 2 HzH-6: Doublet (d), J ≈ 8 HzH-3: Doublet (d), J ≈ 3 HzH-5: Doublet of doublets (dd), J ≈ 9, 3 HzH-6: Doublet (d), J ≈ 9 HzH-2: Doublet (d), J ≈ 2 HzH-5: Doublet (d), J ≈ 8 HzH-6: Doublet of doublets (dd), J ≈ 8, 2 Hz

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and concentration. The key differentiators are the splitting patterns and coupling constants.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents.

Causality of Spectral Differences

The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. For disubstituted benzenes, isomers with higher symmetry will have fewer signals.[5] The chemical shifts are influenced by the substituents; carbons directly attached to the electron-withdrawing bromine atom will be deshielded (higher ppm), while those attached to the electron-donating methoxy group will be shielded (lower ppm).

Predicted ¹³C NMR Data Comparison
Carbon Environment Isomer A (4-bromo-2-methoxy) Isomer B (2-bromo-4-methoxy) Isomer C (4-bromo-3-methoxy)
-C(CH₃)₂ ~25-30 ppm~25-30 ppm~25-30 ppm
-C(CH₃)₂ ~45-50 ppm~45-50 ppm~45-50 ppm
-OCH₃ ~56 ppm~56 ppm~56 ppm
-COOH ~175-180 ppm~175-180 ppm~175-180 ppm
Aromatic Carbons 6 unique signals6 unique signals6 unique signals
C-Br (ipso) ~115-120 ppm~115-120 ppm~115-120 ppm
C-OCH₃ (ipso) ~155-160 ppm~155-160 ppm~155-160 ppm

Note: While all three isomers are expected to show 6 unique aromatic carbon signals due to the lack of symmetry, the precise chemical shifts of these carbons will differ, providing a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

Infrared (IR) spectroscopy is a fast and effective method for confirming the presence of key functional groups and can also be used to differentiate between positional isomers based on the "fingerprint" region of the spectrum.

Causality of Spectral Differences

The characteristic absorptions of the carboxylic acid group (a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch from ~1700-1725 cm⁻¹) will be present in all isomers.[6] However, the substitution pattern on the benzene ring gives rise to distinct C-H out-of-plane bending (wagging) vibrations in the 700-900 cm⁻¹ region. Additionally, weak overtone and combination bands between 1650 and 2000 cm⁻¹ can form a pattern that is characteristic of the substitution pattern.[7][8]

Predicted IR Data Comparison
Vibrational Mode Isomer A (1,2,4-trisubstituted) Isomer B (1,2,4-trisubstituted) Isomer C (1,3,4-trisubstituted)
O-H stretch (acid) Broad, ~2500-3300 cm⁻¹Broad, ~2500-3300 cm⁻¹Broad, ~2500-3300 cm⁻¹
C=O stretch (acid) Strong, ~1700-1725 cm⁻¹Strong, ~1700-1725 cm⁻¹Strong, ~1700-1725 cm⁻¹
C-H wagging ~800-880 cm⁻¹ (2 adjacent H's)~800-840 cm⁻¹ (1 isolated H)~800-880 cm⁻¹ (2 adjacent H's)~800-840 cm⁻¹ (1 isolated H)~750-810 cm⁻¹ (2 adjacent H's)~860-900 cm⁻¹ (1 isolated H)
Overtone/Combination Bands Characteristic pattern for 1,2,4-trisubstitutionCharacteristic pattern for 1,2,4-trisubstitutionCharacteristic pattern for 1,3,4-trisubstitution

Note: The C-H wagging and overtone bands are the most diagnostic features for differentiating the isomers by IR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.

Causality of Spectral Differences

All three isomers will exhibit the same molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks with approximately equal intensity). However, the relative positions of the methoxy and bromo groups can influence the fragmentation pathways, leading to differences in the relative abundances of certain fragment ions. A common fragmentation pathway for such molecules is the loss of the carboxylic acid group or parts of the propanoic acid side chain. The stability of the resulting carbocations, which can be influenced by the positions of the electron-donating and electron-withdrawing groups, will affect the observed fragmentation pattern.

Predicted Mass Spectrometry Data
Ion m/z Isomer A (4-bromo-2-methoxy) Isomer B (2-bromo-4-methoxy) Isomer C (4-bromo-3-methoxy)
[M]⁺ 272/274PresentPresentPresent
[M - COOH]⁺ 227/229PresentPresentPresent
[M - C(CH₃)₂COOH]⁺ 185/187PresentPresentPresent

Note: While the major fragments are expected to be the same, the relative intensities of these fragments may differ between the isomers, providing another layer of differentiation.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the range of -2 to 13 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the positions and shapes of the absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Experimental Workflow

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomeric Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: General workflow for the spectroscopic analysis of isomers.

Conclusion

The spectroscopic differentiation of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid and its positional isomers is readily achievable through a combined analytical approach. ¹H NMR spectroscopy stands out as the most definitive method, providing unambiguous identification through the unique splitting patterns and coupling constants of the aromatic protons. IR spectroscopy serves as a rapid and valuable tool, with the C-H wagging and overtone bands in the fingerprint region being highly diagnostic of the substitution pattern. ¹³C NMR and Mass Spectrometry provide crucial confirmatory data regarding the carbon framework and molecular weight, respectively. By understanding the underlying principles of how isomeric structures influence spectroscopic output, researchers can confidently identify their target molecules and ensure the integrity of their work.

References

  • S.A.T.S.D. of P.-c. G. on A. R. D. of S. C. by 1. N. M. R. S. (n.d.). Canadian Science Publishing. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10813–10822. [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

  • Libretexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(23), 4325–4331. [Link]

  • Squarespace. (n.d.). ortho meta para. [Link]

  • MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 1-13. [Link]

  • Smith, B. C. (2020). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. [Link]

  • Unknown. (n.d.). 5.3.2 Benzene and its derivatives. [Link]

  • ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?[Link]

  • GVSU Chemistry. (2016, January 14). HMNR Aromatic Coupling [Video]. YouTube. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Unknown. (n.d.). 1H NMR Spectroscopy. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0014758). [Link]

  • SpectraBase. (n.d.). Methyl 2-bromo-2-(4-methoxyphenyl)acetate. [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Bhadauria, A., Feng, Z., Popescu, M., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Allery, C. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Mestrelab. (n.d.). Download NMR Predict. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • Libretexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Guzei, I. A., & Spencer, L. C. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. [Link]

  • Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • NIST. (n.d.). 2-Methylpropanoic acid, TMS derivative. [Link]

  • CFM-ID. (n.d.). Spectra Prediction. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical mass spectrometry, 7(3), 109–114. [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenoxy)-2-methyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]

  • ACD/Labs. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo) [Video]. YouTube. [Link]

  • precisionFDA. (n.d.). 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. [Link]

  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. [Link]

Sources

Navigating the Synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid: A Comparative Guide to Economically Viable Routes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of complex organic molecules is a cornerstone of innovation. This guide provides an in-depth comparison of potential synthesis routes for 2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry. We will delve into the economic viability, scalability, and safety of each pathway, supported by detailed experimental protocols and data.

Introduction

2-(4-bromo-2-methoxyphenyl)-2-methylpropanoic acid is a substituted arylpropanoic acid. This class of compounds is of significant interest in drug discovery due to its presence in numerous biologically active molecules. The economic viability of synthesizing this specific molecule is paramount for its practical application in research and development. This guide will explore and compare several potential synthetic strategies, providing a comprehensive analysis to aid in the selection of the most suitable route for your specific needs.

Comparative Analysis of Synthesis Routes

We will evaluate three primary synthetic strategies, each with its own set of advantages and challenges:

  • Route 1: Grignard Reaction of 2,4-Dibromoanisole followed by Carboxylation. This classic organometallic approach utilizes a readily available starting material to construct the carbon skeleton.

  • Route 2: Methylation of a Phenylacetic Acid Intermediate. This strategy involves the synthesis of a key intermediate, 2-(4-bromo-2-methoxyphenyl)acetic acid, followed by methylation to introduce the second methyl group.

  • Route 3: Synthesis via a Nitrile Intermediate. This pathway proceeds through the formation and subsequent hydrolysis of a nitrile to yield the desired carboxylic acid.

The following sections will provide a detailed breakdown of each route, including step-by-step protocols, cost analysis of starting materials, and a discussion of safety and scalability considerations.

Route 1: Grignard Reaction of 2,4-Dibromoanisole

This route begins with the commercially available 2,4-dibromoanisole, which already possesses the desired bromine and methoxy substituents on the aromatic ring. The key steps involve the formation of a Grignard reagent and its subsequent reaction with a carbonyl source, followed by oxidation.

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Figure 1: Workflow for the Grignard reaction route.

Experimental Protocol:

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, place a solution of 2,4-dibromoanisole (1.0 eq) in anhydrous THF.

  • Add a small portion of the 2,4-dibromoanisole solution to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining 2,4-dibromoanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Hydrolysis and Oxidation

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dissolve the crude alcohol in a suitable solvent (e.g., acetone/water mixture) and treat with a strong oxidizing agent such as potassium permanganate (KMnO4) until a persistent pink color is observed.

  • Work-up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess oxidant, followed by acidification and extraction to isolate the desired carboxylic acid.

Quantitative Data Summary:

StepReactantsReagentsTypical Yield
12,4-Dibromoanisole, MgTHF, I₂~80-90% (Grignard formation is generally high-yielding)
2Grignard Reagent, AcetoneTHF~70-80%
3Tertiary AlcoholKMnO₄~50-60%
Overall ~28-43%

Economic Viability:

The primary cost driver for this route is the starting material, 2,4-dibromoanisole. Prices can vary, but it is a commercially available reagent.[1][2][3][4] The use of magnesium and acetone is relatively inexpensive. The cost of the oxidizing agent and solvents for extraction and purification will also contribute to the overall cost.

Safety, Environmental, and Scalability Considerations:

  • Safety: Grignard reactions are highly exothermic and require strict anhydrous conditions as the reagents are extremely sensitive to moisture and air.[5][6] The use of flammable ether solvents like THF and diethyl ether poses a significant fire hazard, especially on a large scale.[7]

  • Environmental Impact: The use of large volumes of organic solvents contributes to volatile organic compound (VOC) emissions.[8] The disposal of magnesium salts and manganese dioxide from the oxidation step needs to be managed appropriately. Recent research has focused on greener alternatives for Grignard reactions to reduce solvent use.[1][9][10][11]

  • Scalability: Scaling up Grignard reactions can be challenging due to the exothermic nature and the need for efficient heat transfer to control the reaction temperature. The handling of large quantities of flammable ethers also requires specialized equipment and safety protocols. Continuous flow processes are being explored to improve the safety and scalability of Grignard reactions.[2]

Route 2: Methylation of a Phenylacetic Acid Intermediate

This route involves the initial synthesis of 2-(4-bromo-2-methoxyphenyl)acetic acid, which is then methylated at the alpha-position to introduce the second methyl group.

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}

Figure 2: Workflow for the methylation route.

Experimental Protocol:

Step 1: Synthesis of 2-(4-bromo-2-methoxyphenyl)acetic acid

A potential route to this intermediate is the bromination of 2-methoxyphenylacetic acid.[12][13]

  • Dissolve 2-methoxyphenylacetic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain 2-(4-bromo-2-methoxyphenyl)acetic acid.

Step 2: Esterification

  • Reflux the 2-(4-bromo-2-methoxyphenyl)acetic acid in methanol with a catalytic amount of sulfuric acid for several hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the methyl ester.

Step 3: Methylation

  • To a suspension of sodium hydride (NaH, 2.2 eq) in anhydrous THF, add a solution of the methyl ester (1.0 eq) in THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add methyl iodide (CH₃I, 2.2 eq) dropwise and stir the reaction mixture overnight at room temperature.[14]

Step 4: Hydrolysis

  • Quench the reaction carefully with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Hydrolyze the resulting ester by refluxing with a solution of potassium hydroxide in methanol/water.

  • After the reaction is complete, acidify the mixture with HCl and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry, and evaporate the solvent to yield the final product.

Quantitative Data Summary:

StepReactantsReagentsTypical Yield
12-Methoxyphenylacetic acidBr₂, Acetic Acid~84%[13]
2Carboxylic AcidMethanol, H₂SO₄>90%
3Methyl EsterNaH, CH₃I~70-80%[14]
4Methyl EsterKOH, H₂O/MeOH>90%
Overall ~47-60%

Economic Viability:

The cost of 2-methoxyphenylacetic acid is a significant factor in this route.[4][15][16][17] Bromine and methyl iodide are also key reagents with associated costs. Sodium hydride is a relatively inexpensive but hazardous reagent.

Safety, Environmental, and Scalability Considerations:

  • Safety: The use of molecular bromine is hazardous due to its high toxicity and corrosivity, requiring specialized handling procedures.[18][19][20] In-situ generation of bromine or using safer brominating agents in continuous flow systems are modern alternatives.[21][22] Sodium hydride is a highly flammable solid that reacts violently with water and requires handling under an inert atmosphere.[16][17][23][24][25] Methyl iodide is a toxic and carcinogenic substance.

  • Environmental Impact: The use of halogenated solvents and the disposal of byproducts from the bromination and methylation steps are environmental concerns.

  • Scalability: The bromination step can be challenging to scale up due to the hazardous nature of bromine. The use of sodium hydride on a large scale also requires specialized equipment and safety protocols to manage its reactivity.

Route 3: Synthesis via a Nitrile Intermediate

This pathway involves the formation of a nitrile, which is then hydrolyzed to the carboxylic acid. The nitrile can be synthesized from a suitable benzyl halide.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3: Workflow for the nitrile synthesis route.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-2-methoxybenzyl bromide

This starting material can be prepared from 4-bromo-2-methoxytoluene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN.

Step 2: Synthesis of 2-(4-bromo-2-methoxyphenyl)acetonitrile

  • React 4-bromo-2-methoxybenzyl bromide (1.0 eq) with sodium cyanide (NaCN, 1.1 eq) in a suitable solvent like DMSO or aqueous ethanol.[5][6]

  • Heat the reaction mixture for several hours.

  • After cooling, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and purify by distillation or chromatography.

Step 3: Synthesis of 2-(4-bromo-2-methoxyphenyl)-2-methylpropanenitrile

  • Similar to Route 2, deprotonate the acetonitrile derivative with a strong base like sodium hydride in THF.

  • React the resulting carbanion with two equivalents of methyl iodide.[26]

Step 4: Hydrolysis of the Nitrile

  • Reflux the dinitrile with a strong acid, such as concentrated sulfuric acid in water, for several hours.

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product with an organic solvent, wash, dry, and purify to obtain the final carboxylic acid.

Quantitative Data Summary:

StepReactantsReagentsTypical Yield
14-Bromo-2-methoxytolueneNBS, AIBN~70-80%
2Benzyl bromideNaCN~85-95%[5]
3AcetonitrileNaH, CH₃I~70-80%
4PropanenitrileH₂SO₄, H₂O~80-90%
Overall ~33-55%

Economic Viability:

The cost of the starting 4-bromo-2-methoxytoluene and the reagents for its bromination will be a factor. Sodium cyanide is a relatively inexpensive but highly toxic reagent. The other reagents are common laboratory chemicals.

Safety, Environmental, and Scalability Considerations:

  • Safety: The use of sodium cyanide is extremely hazardous due to its high toxicity. Strict safety protocols must be in place to prevent exposure. The hydrolysis of the nitrile with strong acid is a highly exothermic reaction and requires careful temperature control.

  • Environmental Impact: Cyanide waste must be treated and disposed of properly to avoid environmental contamination. The use of strong acids in the hydrolysis step also requires neutralization before disposal.

  • Scalability: The handling of large quantities of sodium cyanide on an industrial scale presents significant safety and logistical challenges. The exothermic nature of the hydrolysis step also needs to be carefully managed during scale-up.

Alternative Approaches

Other potential synthetic strategies that could be explored include:

  • Reformatsky Reaction: This reaction involves the use of an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be converted to the desired product.[22][27][28][29][30]

  • Palladium-Catalyzed Carbonylation: This modern approach could potentially be used to introduce the carboxylic acid group directly onto the aromatic ring, although it may require high pressures and specialized equipment.[10][15][21][31][32]

Conclusion and Recommendation

Synthesis RouteOverall YieldKey Starting Material CostSafety/Environmental ConcernsScalability
Route 1: Grignard ~28-43%Moderate (2,4-Dibromoanisole)High (Flammable ethers, exothermicity)Challenging
Route 2: Methylation ~47-60% Moderate (2-Methoxyphenylacetic acid)High (Bromine, NaH, CH₃I)Moderate
Route 3: Nitrile ~33-55%Moderate (4-Bromo-2-methoxytoluene)Very High (NaCN) Challenging

Based on this comparative analysis, Route 2, the methylation of a phenylacetic acid intermediate, appears to be the most promising in terms of overall yield. However, it involves the use of several hazardous reagents, including molecular bromine and sodium hydride.

For a laboratory-scale synthesis where yield is a primary concern, Route 2 may be the preferred option, provided that appropriate safety measures are strictly followed. For larger-scale production, the safety and scalability challenges associated with both Route 1 (Grignard) and Route 2 (hazardous reagents) would need to be carefully addressed. The development of a continuous flow process for the hazardous steps in Route 2 could significantly improve its industrial viability.

Route 3, while offering a reasonable yield, is severely hampered by the extreme toxicity of sodium cyanide, making it a less desirable option from a safety and environmental perspective, especially for large-scale synthesis.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and the priority placed on factors such as yield, cost, safety, and environmental impact. Further process optimization and the exploration of greener alternatives for hazardous steps are recommended for any of the chosen routes.

References

  • Rina Takahashi, et al. (2021). 120-year-old reaction turned on its head with environment-friendly, paste-based method.
  • Sigma-Aldrich. (n.d.). 2,4-Dibromoanisole.
  • Chempur. (n.d.). 2,4-Dibromoanisole.
  • AccuStandard. (n.d.). 2,4-Dibromoanisole.
  • Chem-Impex. (n.d.). 2,4-Dibromoanisole.
  • ChemicalBook. (n.d.). 2,4-DIBROMOANISOLE.
  • ACS Publications. (2023). Scalable Palladium-Catalyzed C(sp3)–H Carbonylation of Alkylamines in Batch and Continuous Flow. Organic Process Research & Development.
  • Fisher Scientific. (n.d.).
  • PubMed. (2019).
  • University of Cambridge. (2023). Scalable Palladium-Catalyzed C(sp3)
  • ResearchGate. (2019).
  • World Bank Group. (2007). Environmental, Health, and Safety Guidelines for Large Volume Petroleum-based Organic Chemicals Manufacturing.
  • ACS Publications. (2023). Scalable Palladium-Catalyzed C(sp3)
  • Name Reactions in Organic Synthesis. (n.d.).
  • Wikipedia. (n.d.).
  • AccuStandard. (n.d.).
  • MDPI. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][9]-thiazepin-3(2H)-one.

  • SATHEE. (n.d.).
  • Tokyo Chemical Industry. (n.d.).
  • IndiaMART. (n.d.).
  • Safety D
  • University of California, Santa Barbara. (2012).
  • NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
  • Pharmd Guru. (2025). 28.
  • ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • MilliporeSigma. (n.d.).
  • Alfa Chemistry. (n.d.). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
  • Semantic Scholar. (n.d.). [PDF] 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Chemistry LibreTexts. (2023).
  • IUCr Journals. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • University of Michigan. (n.d.). Diethyl Ether - Environment, Health & Safety.
  • GOV.UK. (n.d.). The Production of Large Volume Organic Chemicals (EPR 4.01).
  • Sigma-Aldrich. (n.d.). 2-(4-Bromo-2-methoxyphenyl)acetic acid.
  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubChem. (n.d.). 2-(2-Bromo-4-methoxyphenyl)propanenitrile.
  • Rsc.org. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Chemspace. (n.d.). 2-(4-bromo-3-methoxyphenyl)-2-methylpropanenitrile.
  • MDPI. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

Sources

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